3-Hydroxypropionic Acid Sodium Salt
Description
Significance of 3-Hydroxypropionic Acid as a C3 Platform Chemical
3-Hydroxypropionic acid is considered one of the top value-added chemicals that can be produced from renewable biomass. wikipedia.orgresearchgate.net Its importance stems from its molecular structure, which features two reactive functional groups: a hydroxyl (-OH) and a carboxyl (-COOH) group. nih.govmdpi.com This dual functionality allows it to serve as a versatile precursor for a wide array of commercially significant chemicals. nih.govresearchgate.netglpbio.com
One of the most promising applications of 3-HP is its conversion into acrylic acid through catalytic dehydration, with reported yields as high as 80–99%. acs.org Acrylic acid and its derivatives (acrylates) are in high demand, with a global market valued at over USD 12 billion in 2020, and are used extensively in the production of plastics, adhesives, coatings, and superabsorbent polymers. nih.govacs.org The bio-based production of acrylic acid via 3-HP offers a more sustainable alternative to the conventional method, which relies on the oxidation of fossil-fuel-derived propylene (B89431) and involves the toxic intermediate, acrolein. acs.org
Furthermore, 3-HP can be converted into other valuable chemicals, including:
1,3-propanediol (B51772) (1,3-PDO): A monomer used in the production of polymers like polytrimethylene terephthalate (B1205515) (PTT). nih.govmdpi.com
Poly(3-hydroxypropionate) (P-3HP): A biodegradable and biocompatible polymer, positioning it as a sustainable alternative to petrochemical-based plastics. nih.govmdpi.com
Acrylamide (B121943) and Acrylonitrile (B1666552): Important monomers for various polymers and fibers. nih.govmdpi.com
Malonic Acid: A building block for specialty chemicals. nih.govmdpi.com
The ability to produce this wide range of chemicals from a single, bio-derived source underscores the strategic importance of 3-HP in developing a circular and sustainable chemical industry. researchgate.net
Table 1: Key Industrial Chemicals Derived from 3-Hydroxypropionic Acid This table is interactive. You can sort and filter the data.
| Derived Chemical | Chemical Class | Key Applications | Reference(s) |
|---|---|---|---|
| Acrylic Acid | Carboxylic Acid | Superabsorbent polymers, coatings, adhesives, plastics | nih.govacs.org |
| 1,3-Propanediol (1,3-PDO) | Diol | Polymer production (e.g., PTT), solvents | nih.govmdpi.com |
| Poly(3-hydroxypropionate) (P-3HP) | Polyester (B1180765) | Biodegradable plastics, medical applications | nih.govmdpi.com |
| Acrylamide | Amide | Polyacrylamide production (water treatment, electrophoresis) | nih.govmdpi.com |
| Acrylonitrile | Nitrile | Carbon fiber, plastics (ABS, SAN), synthetic rubber | nih.govmdpi.com |
| Malonic Acid | Dicarboxylic Acid | Specialty chemicals, pharmaceuticals, flavor & fragrance | nih.govmdpi.com |
Role of the Sodium Salt Form in Research and Applications
While 3-hydroxypropionic acid itself is an acidic, viscous liquid, its sodium salt (sodium 3-hydroxypropionate) is a crystalline solid. wikipedia.orgbiomol.comcaymanchem.com This physical property makes the sodium salt form particularly advantageous for research and handling. As a solid, it is easier to weigh, store, and dissolve, providing greater accuracy and convenience in preparing solutions for laboratory experiments. glpbio.com
The sodium salt is readily soluble in water, including phosphate-buffered saline (PBS) at a pH of 7.2, which is a common buffer system for biological assays. biomol.comcaymanchem.com This solubility is crucial for its use in microbial fermentation research, where it can be used as a standard for analytical measurements or to study its effects on microbial growth and metabolism. mdpi.comresearchgate.net In chemical synthesis, the sodium salt can act as a stable, easy-to-handle starting material or intermediate. glpbio.comcaymanchem.com
Table 2: Properties of 3-Hydroxypropionic Acid and its Sodium Salt This table is interactive. You can sort and filter the data.
| Property | 3-Hydroxypropionic Acid | 3-Hydroxypropionic Acid Sodium Salt | Reference(s) |
|---|---|---|---|
| CAS Number | 503-66-2 | 6487-38-3 | wikipedia.orgbiomol.comcaymanchem.com |
| Molecular Formula | C₃H₆O₃ | C₃H₅O₃ • Na | wikipedia.orgbiomol.comcaymanchem.com |
| Molar Mass | 90.08 g/mol | 112.1 g/mol | wikipedia.orgbiomol.comcaymanchem.com |
| Physical State | Viscous Liquid | Crystalline Solid | wikipedia.orgbiomol.comcaymanchem.com |
| Acidity (pKa) | 4.87 | Not Applicable | wikipedia.org |
| Solubility | Very soluble in water | Soluble in PBS (pH 7.2) at 10 mg/ml | wikipedia.orgbiomol.comcaymanchem.com |
Historical Context of 3-Hydroxypropionic Acid Production Research
Historically, 3-HP was produced through chemical synthesis routes, such as the hydration of acrylic acid or the hydrolysis of propiolactone. wikipedia.org However, the increasing demand for sustainable manufacturing processes has shifted research focus towards the biological production of 3-HP from renewable feedstocks. nih.govnih.gov This shift is driven by the potential to utilize waste streams like glycerol (B35011), a major byproduct of biodiesel production. nih.gov
The last two decades have seen significant advancements in metabolic engineering and synthetic biology to create efficient microbial cell factories for 3-HP production. nih.govnih.gov Researchers have explored several biosynthetic pathways, including:
Glycerol-based pathways: These are the most widely studied and involve the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA), which is then oxidized to 3-HP. nih.gov This can occur via a CoA-dependent or a CoA-independent pathway. nih.govnih.gov Microorganisms like Klebsiella pneumoniae and engineered Escherichia coli have been extensively used for this purpose. nih.govnih.gov
Malonyl-CoA pathway: This pathway, originating from the 3-hydroxypropionic acid cycle in Chloroflexus aurantiacus, converts acetyl-CoA to 3-HP via malonyl-CoA. mdpi.com It allows for the use of feedstocks like glucose or acetate (B1210297). nih.gov
β-Alanine pathway: First constructed in E. coli, this pathway converts β-alanine to 3-HP. nih.gov
These research efforts have led to progressively higher production titers. For instance, engineered K. pneumoniae has achieved a titer of 83.8 g/L of 3-HP from glycerol through extensive optimization of the fermentation process. nih.govmdpi.com Similarly, an engineered E. coli strain produced 41.5 g/L of 3-HP from glycerol in a fed-batch bioreactor. researchgate.net These milestones represent crucial steps toward making the bio-production of 3-HP commercially viable. mdpi.com
Table 3: Selected Research on Microbial Production of 3-Hydroxypropionic Acid This table is interactive. You can sort and filter the data.
| Microorganism | Substrate | Key Engineering Strategy | Achieved Titer (g/L) | Reference(s) |
|---|---|---|---|---|
| Klebsiella pneumoniae | Glycerol | Optimized expression of aldehyde dehydrogenase (puuC), blocked byproduct synthesis | 83.8 | nih.govmdpi.com |
| Escherichia coli W | Glycerol | Selection of 3-HP tolerant strain, heterologous gene expression | 41.5 | researchgate.net |
| Corynebacterium glutamicum | Glucose and Xylose | Combination of metabolic engineering efforts | 62.6 | nih.gov |
| Debaryomyces hansenii | Glucose and Propionic Acid | Natural producer screened from soil | 62.42 | mdpi.com |
| Shimwellia blattae | Crude Glycerol | Introduction of aldehyde dehydrogenase gene | 0.26 (as Poly-3HP) | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXDKPABPXSLIZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215160 | |
| Record name | Hydracrylic acid sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6487-38-3 | |
| Record name | Hydracrylic acid sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006487383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydracrylic acid sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDRACRYLIC ACID SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI48UWH77R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies for 3 Hydroxypropionic Acid Sodium Salt
Chemical Synthesis Routes for 3-Hydroxypropionic Acid
Catalytic Reduction Approaches
One established chemical route involves the reduction of glyceric acid. This process can be catalyzed by hydriodic acid, which first facilitates the creation of 3-iodopropionic acid. This intermediate is then hydrolyzed to yield 3-hydroxypropionic acid. researchgate.net Other catalytic approaches include the hydration of acrylic acid and the oxidation of 1,3-propanediol (B51772). researchgate.netdaneshyari.com
Routes from Acetylenecarboxylic Acid
A novel chemoenzymatic pathway utilizes acetylenecarboxylic acid (ACA) as a starting material. proquest.com This method employs a rationally designed enzyme variant, Cg10062(E114N), to hydrate (B1144303) ACA, forming malonate semialdehyde. This intermediate is then reduced to 3-HP by an NADPH-dependent dehydrogenase. proquest.com This approach represents a unique route for converting a methane-derived feedstock into a valuable chemical building block. proquest.com
Limitations and Environmental Considerations of Traditional Chemical Synthesis
Despite the existence of various chemical synthesis pathways, they are often hampered by significant drawbacks that limit their commercial and environmental viability. researchgate.netbme.hu These methods frequently rely on expensive raw materials and involve harsh reaction conditions, such as high temperatures and the use of strong mineral acids or bases. researchgate.netrsc.org For instance, the industrial production of acrylic acid, a key derivative of 3-HP, involves the oxidation of propylene (B89431), a fossil-derived resource, and uses acrolein, a toxic and explosive intermediate. acs.org Traditional chemical synthesis of 3-HP is often characterized by low yields, complex multi-step processes, and the use of toxic or carcinogenic compounds. researchgate.net Furthermore, these processes can generate significant amounts of hypersaline wastewater and other environmentally detrimental by-products. mdpi.com
Biological Production of 3 Hydroxypropionic Acid and Its Sodium Salt
Natural Occurrence and Metabolic Pathways in Microorganisms
3-Hydroxypropionic acid is a naturally occurring intermediate or end product in the metabolism of various microorganisms, though often at low levels. researchgate.net It is found in certain bacteria and archaea where it participates in specific metabolic pathways. sdu.edu.cnnih.gov For instance, some species of Lactobacillus, such as Lactobacillus reuteri, can naturally metabolize glycerol (B35011) to produce 3-HP. nih.govmdpi.comresearchgate.net Similarly, microorganisms like Chloroflexus aurantiacus and Metallosphaera sedula utilize pathways involving 3-HP for carbon fixation. researchgate.net The presence of these pathways in a diverse range of microbes, including those found in extreme environments like hydrothermal vents, underscores the metabolic significance of this compound. wikipedia.org
Several microbial species have been identified as natural producers of 3-HP or have been engineered for its production. These include:
Klebsiella pneumoniae researchgate.netnih.govnih.gov
Escherichia coli mdpi.comnih.gov
Corynebacterium glutamicum mdpi.comfrontiersin.org
Saccharomyces cerevisiae nih.govrsc.org
Halomonas bluephagenesis nih.gov
Pseudomonas denitrificans nih.gov
The metabolic context for 3-HP production varies. In some organisms, it is part of a fermentative process, while in others, it is a key component of autotrophic carbon fixation cycles. sdu.edu.cnwikipedia.orgfrontiersin.org The diversity of these natural pathways provides a rich toolkit for metabolic engineers to develop robust microbial cell factories for industrial-scale production of 3-HP and its sodium salt.
Key Biosynthesis Pathways
The malonyl-CoA pathway is a prominent route for 3-HP production, particularly from glucose. mdpi.comresearchgate.net This pathway involves the conversion of the central metabolic intermediate acetyl-CoA to 3-HP. researchgate.net The key steps are:
Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to form malonyl-CoA. This reaction is catalyzed by acetyl-CoA carboxylase (ACC). mdpi.comresearchgate.net
Reduction of Malonyl-CoA: Malonyl-CoA is then reduced to 3-HP in a two-step reaction catalyzed by the bifunctional enzyme malonyl-CoA reductase (MCR). sdu.edu.cnresearchgate.net The C-terminal domain of MCR reduces malonyl-CoA to malonate semialdehyde, which is subsequently reduced to 3-HP by the N-terminal domain. sdu.edu.cn
A significant advantage of this pathway is its broad feedstock spectrum, as various sugars can be channeled into acetyl-CoA. sdu.edu.cn Furthermore, the production of 3-HP from glucose via this pathway is redox-neutral. sdu.edu.cn However, challenges such as the activity imbalance between the two domains of MCR and the adequate supply of the cofactor NADPH need to be addressed for optimal production. researchgate.netmdpi.com Researchers have explored strategies like dissecting the MCR enzyme into two separate fragments and overexpressing enzymes that enhance NADPH supply to improve 3-HP titers. researchgate.netmdpi.com This pathway has been successfully implemented in various host organisms, including Escherichia coli, yeast, and even photosynthetic cyanobacteria for direct conversion of CO2 to 3-HP. sdu.edu.cn
The conversion of glycerol to 3-HP is another significant route, primarily relying on the activity of a coenzyme B12-dependent glycerol dehydratase. frontiersin.orgfrontiersin.orgnih.gov This initial step converts glycerol to the intermediate 3-hydroxypropionaldehyde (3-HPA). frontiersin.orgfrontiersin.orgnih.gov From 3-HPA, two main branches lead to the formation of 3-HP.
The CoA-dependent pathway is well-studied in organisms like Lactobacillus reuteri. nih.govfrontiersin.org Following the formation of 3-HPA, this pathway involves a series of enzymatic reactions:
Formation of 3-Hydroxypropionyl-CoA: 3-HPA is converted to 3-hydroxypropionyl-CoA (3-HP-CoA) by a propionaldehyde (B47417) dehydrogenase. nih.govfrontiersin.org
Phosphorylation: 3-HP-CoA is then converted to 3-hydroxypropionyl-phosphate by a phosphotransacylase. frontiersin.org
Final Conversion to 3-HP: Finally, a propionate (B1217596) kinase catalyzes the conversion of 3-hydroxypropionyl-phosphate to 3-HP, a step that also generates ATP. mdpi.comfrontiersin.org
This pathway is encoded by the pdu operon in some bacteria, which is naturally involved in the metabolism of 1,2-propanediol. mdpi.com While it offers the benefit of ATP generation, it requires the coordinated expression of multiple enzymes. frontiersin.org
The CoA-independent pathway is a more direct route from 3-HPA to 3-HP. nih.govfrontiersin.org After the initial dehydration of glycerol to 3-HPA, a single enzymatic step completes the conversion:
Oxidation of 3-HPA: An aldehyde dehydrogenase (ALDH) directly oxidizes 3-HPA to 3-hydroxypropionic acid. nih.govfrontiersin.org
Due to its simplicity, requiring only two key enzymes (glycerol dehydratase and aldehyde dehydrogenase), this pathway is the most extensively studied for microbial production of 3-HP from glycerol. mdpi.comnih.gov However, the efficiency of this pathway can be limited by the activity of the aldehyde dehydrogenase and the toxicity of the intermediate 3-HPA. nih.govresearchgate.net
Certain archaea, particularly those in extreme environments like hydrothermal vents, utilize unique carbon fixation cycles to convert inorganic carbon (CO2) into organic matter. wikipedia.org One such pathway is the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3-HP/4-HB) cycle, found in members of the Sulfolobales and Thaumarchaeota. wikipedia.orgasm.orgresearchgate.net This cycle is highly energy-efficient, especially in high-temperature, low-oxygen conditions. wikipedia.org
The initial part of this cycle involves the formation of 3-hydroxypropionate:
Carboxylation of Acetyl-CoA: The cycle begins with the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase. wikipedia.orgasm.org
Reduction to 3-Hydroxypropionate: Malonyl-CoA is then reduced via malonate semialdehyde to 3-hydroxypropionate. researchgate.net
From 3-hydroxypropionate, a series of reactions leads to the formation of succinyl-CoA, which is then converted to 4-hydroxybutyrate and ultimately regenerates acetyl-CoA to complete the cycle. wikipedia.orgnih.gov While the entire cycle is complex, the initial steps leading to 3-HP have been a source of enzymes for constructing production pathways in other organisms. mdpi.comasm.org For instance, the malonyl-CoA reductase used in the pathway described in section 3.2.1 was originally discovered in organisms utilizing a 3-hydroxypropionate cycle. mdpi.com Another related pathway is the 3-hydroxypropionate bicycle found in photosynthetic bacteria like Chloroflexus aurantiacus. wikipedia.orgnih.govnih.gov
Other Identified Biosynthetic Routes
Beyond the more commonly studied pathways, researchers have identified several other biosynthetic routes for 3-HP production. These alternative pathways offer unique advantages and expand the range of potential microbial hosts and feedstocks.
β-Alanine Pathway: This pathway involves the conversion of β-alanine, which can be formed from the decarboxylation or transamination of amino acids like aspartic acid, arginine, and lysine. nih.gov
1,3-Propanediol (B51772) Pathway: Some microorganisms can convert 1,3-propanediol (1,3-PDO) to 3-HP. For instance, Gluconobacter oxydans can incompletely oxidize 1,3-PDO to produce 3-HP. mdpi.com
Oxaloacetate Pathway: A novel pathway constructed in Saccharomyces cerevisiae utilizes oxaloacetate for 3-HP biosynthesis. This has been demonstrated as the shortest pathway for 3-HP production from glucose in this yeast to date. rsc.org
Uracil (B121893) Catabolism: In Saccharomyces kluyveri, a unique uracil catabolism pathway has been identified that produces 3-HP, ammonia (B1221849), and carbon dioxide as final products. bme.hu
Propionyl-CoA Pathway: This pathway, involving the key enzyme propionyl-CoA dehydrogenase, has been explored for 3-HP production in recombinant E. coli. researchgate.net
| Pathway | Key Precursor/Intermediate | Noteworthy Aspects | References |
|---|---|---|---|
| β-Alanine Pathway | β-Alanine | Derived from various amino acids. | nih.gov |
| 1,3-Propanediol Pathway | 1,3-Propanediol | Involves incomplete oxidation by certain bacteria. | mdpi.com |
| Lactate (B86563) Pathway | D-Lactate | Thermodynamically challenging, resulting in low yields. | nih.gov |
| Oxaloacetate Pathway | Oxaloacetate | Shortest pathway demonstrated in S. cerevisiae from glucose. | rsc.org |
| Uracil Catabolism | Uracil | Identified in Saccharomyces kluyveri. | bme.hu |
| Propionyl-CoA Pathway | Propionyl-CoA | Explored in recombinant E. coli. | researchgate.net |
Substrate Utilization in Biological Production
The choice of substrate is a critical factor in the economic viability and sustainability of 3-HP bioproduction. Research has focused on a variety of renewable carbon sources.
Glycerol, a major byproduct of biodiesel production, is an attractive and abundant feedstock for 3-HP synthesis. mdpi.comnih.gov Its use represents a "waste-to-wealth" strategy. frontiersin.org
Metabolic Pathways: The conversion of glycerol to 3-HP primarily occurs through two main routes: a CoA-dependent pathway and a more widely studied CoA-independent pathway. mdpi.com The CoA-independent pathway involves a two-step process: glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase, and then 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase. mdpi.commdpi.com
Engineered Microorganisms: Metabolically engineered Escherichia coli and Klebsiella pneumoniae are commonly used hosts for 3-HP production from glycerol. frontiersin.orgnih.gov Significant efforts have been made to optimize these strains by introducing heterologous pathways, overexpressing key enzymes, and deleting genes responsible for byproduct formation. nih.govnih.gov
Production Titers: Fed-batch cultivation of engineered E. coli has achieved high titers of 3-HP from glycerol. For instance, one study reported a production of 76.2 g/L of 3-HP with a yield of 0.457 g/g of glycerol. nih.gov Another study achieved co-production of 140.50 g/L of 3-HP and 1,3-propanediol from glycerol. ornl.gov In Klebsiella pneumoniae, a titer of 83.8 g/L has been reported. frontiersin.org
Glucose, derived from starch and lignocellulosic biomass, is another key renewable feedstock for 3-HP production. proquest.comdiva-portal.org
Malonyl-CoA Pathway: The most extensively studied route for producing 3-HP from glucose is the malonyl-CoA pathway. mdpi.com This pathway involves the conversion of acetyl-CoA to malonyl-CoA, which is then reduced in two steps to 3-HP by malonyl-CoA reductase. nih.gov
Metabolic Engineering Strategies: To enhance 3-HP production from glucose, researchers have focused on increasing the supply of precursors like acetyl-CoA and malonyl-CoA, and inhibiting competing pathways such as fatty acid synthesis. mdpi.comnih.gov In Yarrowia lipolytica, gene manipulations including overexpression of key enzymes and knockout of bypass genes have been performed to improve production. nih.gov
Production Achievements: In engineered E. coli, fed-batch fermentation has resulted in a 3-HP titer of 52.73 g/L from glucose. nih.gov In Yarrowia lipolytica, a fed-batch fermentation yielded 16.23 g/L of 3-HP. nih.gov Furthermore, the co-utilization of glucose with glycerol has been shown to improve 3-HP yields, with one study reporting a production of 40.5 g/L. mdpi.comdiva-portal.org
Utilizing carbon dioxide (CO2) as a substrate for 3-HP production is a promising strategy for carbon capture and utilization, contributing to a more sustainable bioeconomy. nih.gov
CO2 Fixation Pathways: In the malonyl-CoA pathway, one molecule of CO2 is fixed for every molecule of acetyl-CoA that is converted to malonyl-CoA. nih.gov Research has also explored the use of CO2 derived from syngas. In one study, acetic acid produced from syngas fermentation was used along with CO2 to produce 3-HP in engineered E. coli. nih.gov
Enhancing CO2 Fixation: Strategies to enhance CO2 fixation are being developed. In yeast, providing bicarbonate (formed from CO2) has been shown to be crucial for achieving high-yield 3-HP production. nih.govresearchgate.net Identifying and engineering bicarbonate transporters is an active area of research. nih.gov
A novel approach involves the use of acetylenecarboxylic acid (ACA) as a unique feedstock for the microbial synthesis of 3-HP. proquest.com ACA can be derived from methane (B114726), offering a potential link between natural gas reserves and biochemical production. proquest.com
Biocatalytic Route: A two-step biocatalytic route has been developed where ACA is first hydrated to malonate semialdehyde (MSA) by a rationally mutated enzyme, Cg10062(E114N). proquest.com Subsequently, MSA is reduced to 3-HP by an NADPH-dependent dehydrogenase. proquest.com
Thermodynamic and Redox Balance Considerations in Biosynthesis
The efficiency of any biosynthetic pathway is fundamentally governed by thermodynamics and the balance of reducing equivalents (redox balance). nih.gov
Redox Cofactor Balance: The production of 3-HP from substrates like glycerol and glucose involves oxidation and reduction steps that require redox cofactors such as NAD+/NADH and NADP+/NADPH. Maintaining a balance of these cofactors is crucial for optimal pathway function. For example, the malonyl-CoA pathway consumes two molecules of NADPH for each molecule of 3-HP produced. nih.gov In glycerol metabolism, the reduction of glycerol to 1,3-propanediol can compete for reducing equivalents with the oxidation of 3-HPA to 3-HP. nih.gov Strategies such as coupling 3-HP production to transhydrogenase-mediated cofactor regeneration systems are being employed to ensure sufficient cofactor availability. ornl.gov Dynamic regulation of metabolic fluxes and optimizing fermentation conditions are also critical for managing the redox state of the cell and maximizing 3-HP production. nih.govresearchgate.net
| Substrate | Key Pathway(s) | Host Organism Examples | Noteworthy Findings | References |
|---|---|---|---|---|
| Glycerol | CoA-independent pathway | E. coli, K. pneumoniae | High titers (up to 83.8 g/L) achieved through metabolic engineering. | mdpi.comfrontiersin.orgnih.gov |
| Glucose | Malonyl-CoA pathway | E. coli, S. cerevisiae, Y. lipolytica | Co-utilization with glycerol can enhance yields. | mdpi.commdpi.comdiva-portal.orgnih.gov |
| Carbon Dioxide | Malonyl-CoA pathway, Syngas-derived acetic acid | E. coli, Yeast | Enhances carbon yield and sustainability; bicarbonate provision is key. | nih.govnih.govnih.gov |
| Acetylenecarboxylic Acid | Two-step biocatalytic route | Enzymatic (in vitro) | A novel route linking methane to 3-HP production. | proquest.com |
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production
Strain Engineering for Increased 3-Hydroxypropionic Acid Yield and Productivity
Engineering of Model Organisms
Several microorganisms have been engineered for 3-HP production, each with its own set of advantages and challenges. The choice of microbial host is critical and often depends on factors such as its native metabolic capabilities, genetic tractability, and robustness in industrial fermentation settings.
Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. frontiersin.org However, E. coli does not naturally produce coenzyme B12, a necessary cofactor for the glycerol (B35011) dehydratase enzyme in the common glycerol-to-3-HP pathway. mdpi.com This necessitates the addition of expensive vitamin B12 to the fermentation medium or complex engineering to introduce the B12 synthesis pathway. mdpi.comnih.gov
Researchers have explored various strategies to overcome these limitations. One approach involves the β-alanine pathway, which utilizes glucose or xylose as a substrate. acs.orgnih.gov In one study, engineered E. coli expressing enzymes for the β-alanine pathway, including pyruvate (B1213749) aminotransferase, 3-hydroxyacid dehydrogenase, and L-aspartate-1-decarboxylase, achieved a 3-HP titer of 29.1 g/L in a fed-batch culture with xylose feeding. nih.gov Another strategy focuses on the malonyl-CoA pathway. By overexpressing malonyl-CoA reductase and other key enzymes, and by using a temperature-sensitive mutant to increase the malonyl-CoA pool, a final 3-HP titer of 49.04 g/L was reached in fed-batch fermentation. mdpi.com
Significant efforts have also been made to optimize the glycerol utilization pathway. By introducing glycerol dehydratase and its reactivating factors from Klebsiella pneumoniae, and overexpressing a suitable aldehyde dehydrogenase, researchers have achieved high titers. nih.gov For instance, one engineered E. coli strain produced 71.9 g/L of 3-HP with a productivity of 1.8 g/L/h. nih.gov Another study reported a titer of 76.2 g/L with a productivity of 1.89 g/L/h through optimization of fermentation conditions and feeding strategies. nih.gov Furthermore, engineering E. coli to produce 3-HP from acetate (B1210297), a component of syngas, has been demonstrated, with a yield of 0.734 g/g, reaching 97.87% of the theoretical maximum. nih.gov
Table 1: Performance of Engineered E. coli Strains for 3-HP Production
| Strain Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| β-alanine pathway, fed-batch | Xylose | 29.1 | - | - | nih.gov |
| Malonyl-CoA pathway, fed-batch | Glucose | 49.04 | - | 2.01 g/gDCW | mdpi.com |
| Glycerol pathway, GabD4 mutant | Glycerol | 71.9 | - | 1.8 | nih.gov |
| Glycerol pathway, optimized fed-batch | Glycerol | 76.2 | 0.457 g/g | 1.89 | nih.gov |
| Malonyl-CoA pathway, whole-cell catalysis | Acetate | 23.89 | 0.734 g/g | - | nih.gov |
| Glycerol pathway, glpR deletion | Glycerol | 42.1 | 0.268 g/g | - | nih.gov |
Klebsiella pneumoniae is a natural producer of 3-HP from glycerol and has the advantage of synthesizing its own vitamin B12, a cofactor for glycerol dehydratase. nih.gov This eliminates the need for expensive supplementation. nih.gov However, wild-type strains produce 1,3-propanediol (B51772) as a major byproduct, and the organism is classified as a pathogen, which can raise safety concerns. frontiersin.orgwikipedia.org
Metabolic engineering efforts in K. pneumoniae have focused on redirecting carbon flux from 1,3-propanediol to 3-HP. This is typically achieved by deleting the gene for 1,3-propanediol oxidoreductase (dhaT) and overexpressing an aldehyde dehydrogenase (puuC). researchgate.netnih.gov By blocking competing pathways for byproducts like lactic acid and acetic acid, researchers have significantly increased 3-HP production. bohrium.com One study achieved a remarkable titer of 83.8 g/L with a conversion ratio of 54% from glycerol by optimizing the expression of PuuC and fermentation conditions. bohrium.com Another engineered strain, with deletions of ldhA (lactate dehydrogenase) and dhaT, and overexpression of an E. coli aldehyde dehydrogenase, produced 61.9 g/L of 3-HP in a 5-L fermentor. researchgate.netdoaj.org This process was also scaled up to a 300-L bioreactor, yielding 54.5 g/L of 3-HP. researchgate.net
Table 2: Performance of Engineered Klebsiella pneumoniae Strains for 3-HP Production
| Strain Engineering Strategy | Carbon Source | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |
| Overexpression of PuuC, byproduct pathway deletion | Glycerol | 83.8 | 0.54 | - | bohrium.com |
| ΔldhA, ΔdhaT, overexpression of ALDH | Glycerol | 61.9 | 0.58 | 1.63 | researchgate.netdoaj.org |
| Scale-up of ΔldhA, ΔdhaT, ALDH overexpression | Glycerol | 54.5 | 0.43 | 1.07 | researchgate.net |
| ΔadhP, ΔpflB, overexpression of PuuC | Glycerol | 66.91 | 0.71 | 1.12 | nih.gov |
Lactobacillus reuteri is a probiotic bacterium that naturally produces 3-HP from glycerol via a coenzyme A-dependent pathway. frontiersin.orgnih.gov This pathway involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA), which is then oxidized to 3-HP. nih.gov A key advantage of L. reuteri is its "generally recognized as safe" (GRAS) status. However, it is known for its slower growth compared to organisms like E. coli and K. pneumoniae, and the accumulation of the toxic intermediate 3-HPA can inhibit production. nih.govnih.gov
Research has focused on improving the conversion of 3-HPA to 3-HP and managing the toxicity of 3-HPA. One approach is to use a fed-batch fermentation process to control the glycerol feed rate and prevent 3-HPA accumulation. frontiersin.org In one study, a catabolite-repression-deregulated mutant of L. reuteri showed a 2.5-fold increase in the transcription of key pathway genes (pduP, pduW, and pduL), leading to an enhanced specific formation rate of 3-HP. nih.gov Another strategy involves a two-step biotransformation where 3-HPA produced by L. reuteri is converted to 3-HP by a recombinant E. coli strain, achieving a yield of 0.68 mol of 3-HP per mole of 3-HPA. nih.gov A co-culture system of wild-type L. reuteri and engineered E. coli has also been designed, reaching a 3-HP titer of 125.93 g/L in a modified fed-batch fermentation. mdpi.com
Table 3: Performance of Engineered and Wild-Type Lactobacillus reuteri in 3-HP Production
| Strain/System | Strategy | Carbon Source | Titer (g/L) | Yield (mol/mol) | Specific Formation Rate (g/gDCW/h) | Reference |
| Wild-type | Fed-batch bioconversion | Glycerol | 14 | - | - | frontiersin.org |
| Catabolite-repression-deregulated mutant | Resting cells | Glycerol | - | - | 0.257 | nih.gov |
| L. reuteri + recombinant E. coli | Two-step biotransformation | Glycerol/3-HPA | - | 0.68 (from 3-HPA) | - | nih.gov |
| L. reuteri + engineered E. coli | Co-culture fed-batch | Glycerol | 125.93 | - | - | mdpi.com |
The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) is an attractive host for producing bulk chemicals due to its ability to grow to high cell densities and its capacity to utilize methanol (B129727), a non-food carbon source. researchgate.netacs.orgnih.gov For 3-HP production, the malonyl-CoA pathway is typically introduced into P. pastoris. nih.govfrontiersin.org
Engineering efforts have focused on expressing the malonyl-CoA reductase (MCR) gene from organisms like Chloroflexus aurantiacus and optimizing the supply of precursors and cofactors. researchgate.netacs.org By combining metabolic engineering with high-throughput screening methods, researchers have significantly improved 3-HP titers. One engineered strain produced up to 37.05 g/L of 3-HP from glycerol in fed-batch cultures, which represents a high concentration for yeast-based production. nih.govfrontiersin.org Another study, using methanol as the sole carbon source, achieved a remarkable 3-HP titer of 48.2 g/L in a fed-batch bioreactor. acs.org The β-alanine pathway has also been successfully established in K. phaffii, leading to a final 3-HP concentration of 21.4 g/L from methanol. nih.gov
Table 4: Performance of Engineered Pichia pastoris Strains for 3-HP Production
| Strain Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g or Cmol/Cmol) | Productivity (g/L/h) | Reference |
| Malonyl-CoA pathway, fed-batch | Glycerol | 24.75 | 0.13 g/g | 0.54 | researchgate.net |
| Malonyl-CoA pathway, optimized fed-batch | Glycerol | 37.05 | 0.194 Cmol/Cmol | 0.712 | nih.govfrontiersin.org |
| Malonyl-CoA pathway, fed-batch | Methanol | 48.2 | 0.23 g/g | - | acs.org |
| β-alanine pathway, fed-batch | Methanol | 21.4 | 0.15 g/g | 0.48 | nih.gov |
| β-alanine pathway, optimized fed-batch | Methanol | 27.0 | 0.19 g/g | 0.56 | nih.gov |
Halomonas bluephagenesis is a halophilic bacterium that can be grown in open, unsterile, and continuous processes, making it a promising chassis for industrial biotechnology. nih.govacs.org It has been engineered to produce a variety of chemicals, including 3-HP. nih.govacs.org
Transcriptome analysis of H. bluephagenesis revealed endogenous pathways for 3-HP synthesis and degradation. nih.gov By deleting the 3-HP degradation pathway and overexpressing alcohol and aldehyde dehydrogenases, researchers constructed a strain that could produce 154 g/L of 3-HP from 1,3-propanediol with a yield of 0.93 g/g and a productivity of 2.4 g/L/h. nih.gov This is currently the highest reported titer for microbial 3-HP production. mdpi.com The engineered strain was also capable of producing the copolymer poly(3-hydroxybutyrate-co-3-hydroxypropionate). nih.gov
Table 5: Performance of Engineered Halomonas bluephagenesis for 3-HP Production
| Strain Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Deletion of 3HP degradation pathway, overexpression of AdhP and AldDHb | 1,3-propanediol | 154 | 0.93 | 2.4 | nih.gov |
Optimization of Key Enzyme Expression and Activity
A critical aspect of metabolic engineering for 3-HP production is the fine-tuning of the expression and activity of crucial enzymes within the biosynthetic pathway. researchgate.netnih.gov Balancing the levels of these enzymes is essential to prevent the accumulation of toxic intermediates and to maximize the carbon flux towards the final product. frontiersin.orgnih.gov
Malonyl-CoA Reductase (MCR) Overexpression
Malonyl-CoA reductase (MCR) is a key bifunctional enzyme that catalyzes the two-step reduction of malonyl-CoA to 3-HP. frontiersin.orgsdu.edu.cn Originating from organisms like Chloroflexus aurantiacus, the mcr gene has been widely expressed in various host organisms, including Escherichia coli and Saccharomyces cerevisiae, to establish 3-HP production. nih.govnih.govmdpi.com
Acetyl-CoA Carboxylase (ACC1S1132A) Overexpression
In Saccharomyces cerevisiae, a common host for 3-HP production, the native acetyl-CoA carboxylase (Acc1) is subject to tight regulation, including phosphorylation by Snf1, which can reduce its activity. chalmers.se To overcome this, a mutated version of Acc1, specifically ACC1S1132A (and often a double mutant ACC1S659A/S1157A), has been utilized. chalmers.se These mutations prevent phosphorylation, leading to a constitutively active enzyme. Overexpression of this deregulated Acc1 variant has been demonstrated to improve 3-HP production. chalmers.se However, this can also lead to an undesirable increase in fatty acid synthesis, a competing pathway for malonyl-CoA. chalmers.se Therefore, strategies to co-localize the engineered Acc1 with MCR are being explored to channel malonyl-CoA directly towards 3-HP synthesis. chalmers.se
| Host Organism | ACC Strategy | Key Finding | Reference |
| Escherichia coli | Overexpression of C. glutamicum Acc | Improved 3-HP titer by 2-fold when co-expressed with MCR. | nih.gov |
| Saccharomyces cerevisiae | Overexpression of mutated Acc1 (ACC1S1132A) | Increased 3-HP production by overcoming native regulation. | chalmers.se |
| Escherichia coli | Balancing Acc and MCR expression | Achieved a high titer of 38.13 g/L in fed-batch fermentation. | researchgate.netfrontiersin.org |
Aldehyde Dehydrogenase (ALDH) and 1,3-Propanediol Oxidoreductase (PDOR)
In alternative pathways for 3-HP production, particularly those starting from glycerol, aldehyde dehydrogenase (ALDH) plays a crucial role. nih.govnih.gov This enzyme catalyzes the oxidation of the intermediate 3-hydroxypropionaldehyde (3-HPA) to 3-HP. nih.govnih.gov The accumulation of 3-HPA is toxic to microbial cells, making the efficiency of ALDH a critical factor for high-yield production. nih.govnih.gov
Researchers have sought out and engineered highly efficient ALDH enzymes. For example, a novel aldehyde dehydrogenase, GabD4 from Cupriavidus necator, was identified to have very high activity towards 3-HPA. nih.gov Through protein engineering, variants of GabD4 with even higher catalytic efficiency were created, leading to a significant increase in 3-HP titers. nih.gov Similarly, in Gluconobacter oxydans, ALDH has been identified as the rate-limiting enzyme in the conversion of 1,3-propanediol (1,3-PDO) to 3-HP. nih.gov
1,3-propanediol oxidoreductase (PDOR), also known as 1,3-propanediol dehydrogenase, is an enzyme that can catalyze the interconversion of 1,3-propanediol and 3-hydroxypropanal. wikipedia.org In some engineered pathways, particularly those aiming to produce 3-HP from 1,3-propanediol, the activity of this enzyme is relevant. nih.govresearchgate.net
Non-phosphorylating NADP-dependent Glyceraldehyde-3-phosphate Dehydrogenase (GAPN) for NADPH Regeneration
The synthesis of 3-HP via the malonyl-CoA pathway requires two moles of the reducing cofactor NADPH for every mole of 3-HP produced. sdu.edu.cn This high demand for NADPH can be a significant bottleneck in achieving high production rates. sdu.edu.cnresearchgate.net To address this, metabolic engineers have focused on strategies to regenerate NADPH.
One effective approach is the overexpression of a non-phosphorylating NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN). sdu.edu.cn This enzyme catalyzes the irreversible oxidation of glyceraldehyde-3-phosphate (GAP) directly to 3-phosphoglycerate (B1209933) (3-PG), while reducing NADP+ to NADPH. wikipedia.orgnih.gov Unlike the standard glycolytic enzyme (GAPDH), GAPN bypasses the substrate-level phosphorylation step, conserving energy in the form of NADPH instead of ATP. wikipedia.org The introduction and overexpression of GAPN have been shown to increase the intracellular supply of NADPH, which in turn can enhance the production of NADPH-dependent compounds like 3-HP. sdu.edu.cn In Saccharomyces cerevisiae, overexpressing NADP-dependent GAPDH led to a 30-70% increase in 3-HP concentration. sdu.edu.cn
Rewiring of Central Carbon Metabolism for Precursor Availability
To maximize the production of 3-HP, it is crucial to channel the central carbon metabolism of the host organism towards the efficient synthesis of key precursors, primarily acetyl-CoA and malonyl-CoA. frontiersin.orgresearchgate.netacs.org This involves significant re-engineering of native metabolic pathways.
A key strategy is to increase the intracellular pool of acetyl-CoA. researchgate.netacs.org In Saccharomyces cerevisiae, for instance, this can be achieved by engineering pathways that convert pyruvate to acetyl-CoA more efficiently. frontiersin.org One innovative approach involves the introduction of a phosphoketolase (PK) and phosphotransacetylase (PTA) pathway. researchgate.net This synthetic route can convert fructose-6-phosphate (B1210287) and xylulose-5-phosphate directly into acetyl-phosphate, which is then converted to acetyl-CoA, thus increasing the carbon conservation and theoretical yield of acetyl-CoA-derived products. researchgate.net
Furthermore, directing more carbon flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) can be beneficial, as this pathway is a major source of the essential cofactor NADPH. researchgate.netacs.org This can be accomplished by reducing the expression of enzymes at the entry point of glycolysis (e.g., phosphoglucose (B3042753) isomerase) and simultaneously increasing the expression of key PPP enzymes like glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase. researchgate.netacs.org By combining these strategies—enhancing acetyl-CoA supply and boosting NADPH regeneration—a significant improvement in 3-HP production can be achieved. researchgate.netacs.org
Deletion of Byproduct Formation Pathways
A common and effective strategy in metabolic engineering is the elimination of pathways that compete for precursors or divert carbon flux away from the desired product. mdpi.com In the context of 3-HP production, this involves deleting genes responsible for the synthesis of common fermentation byproducts such as ethanol, acetate, lactate (B86563), and glycerol. nih.govmdpi.com
| Host Organism | Deleted Gene(s) | Effect on 3-HP Production | Reference |
| Escherichia coli | sucAB (α-ketoglutarate dehydrogenase) | Evaluated for improved 3-HP production. | nih.gov |
| Escherichia coli | glpK (glycerol kinase), yqhD (1,3-propanediol dehydrogenase) | Directed glycerol flux to 3-HP and reduced 1,3-propanediol formation. | nih.gov |
| Escherichia coli | yghD, ackA-pta (acetate formation) | Improved metabolic flow towards 3-HP. | mdpi.com |
| Aspergillus niger | Major malonate semialdehyde dehydrogenase | Improved yield to 0.22 C-mol 3-HP C-mol-1 glucose. | osti.gov |
Alleviation of Metabolite Toxicity and Feedback Inhibition
To address these issues, metabolic engineering strategies focus on mitigating the toxic effects and overcoming feedback inhibition. One key approach is the identification and overexpression of genes that confer resistance to 3-HP. zendy.io For instance, a comparative proteomics study on Escherichia coli under 3-HP stress identified 46 proteins that were upregulated. nih.gov Overexpression of some of these identified proteins was shown to significantly increase the survival rate of E. coli in the presence of high 3-HP concentrations. nih.gov
Another critical strategy is to minimize the accumulation of toxic intermediates like 3-HPA. This is often achieved by enhancing the enzymatic activity of the downstream enzyme that converts the toxic intermediate into the final product. For example, a novel aldehyde dehydrogenase, GabD4, from Cupriavidus necator was identified to have very high activity towards 3-HPA. nih.gov Through site-directed and saturation mutagenesis, variants of GabD4 with even higher activity were created, leading to a significant reduction in 3-HPA accumulation and a substantial increase in 3-HP production in E. coli, reaching titers of up to 71.9 g/L. nih.gov
Furthermore, eliminating competing metabolic pathways that drain precursors or produce inhibitory byproducts can enhance 3-HP tolerance and production. The removal of genes responsible for producing byproducts such as acetate and 1,3-propanediol has been shown to increase 3-HP production levels. google.com Additionally, some microorganisms can naturally consume 3-HP, a highly undesirable trait for production strains. nih.gov Identifying and deleting the genes involved in these degradation pathways, such as the (methyl)malonate semialdehyde dehydrogenase genes (mmsA) in C. necator, is crucial for preventing product loss and improving net yield. nih.gov
Table 1: Strategies to Alleviate Metabolite Toxicity and Feedback Inhibition
| Strategy | Target | Organism | Key Finding | Reference |
| Enzyme Engineering | Aldehyde Dehydrogenase (GabD4) | Escherichia coli | Mutated GabD4 (E209Q/E269Q) increased enzyme activity 1.4-fold, reducing 3-HPA toxicity and achieving 71.9 g/L 3-HP. | nih.gov |
| Gene Overexpression | Stress-response proteins | Escherichia coli | Overexpression of identified proteins significantly increased survival rate under 3-HP stress. | nih.gov |
| Pathway Deletion | Byproduct formation (acetate, 1,3-propanediol) | Escherichia coli | Deletion of byproduct-related genes increased 3-HP production to 28.1 g/L. | google.com |
| Pathway Deletion | 3-HP degradation (mmsA genes) | Cupriavidus necator | Triple deletion of mmsA1, mmsA2, mmsA3 eliminated the ability of the strain to utilize 3-HP as a carbon source. | nih.gov |
Genetic Circuits and Biosensors for Production Monitoring
Real-time monitoring of intracellular metabolite concentrations is essential for optimizing metabolic pathways and developing high-producing strains. Genetic circuits and biosensors offer powerful tools for high-throughput screening and dynamic control of 3-HP production. researchgate.netnih.gov These systems are designed to detect the presence of 3-HP or its precursors and translate that information into a measurable output signal, such as fluorescence. researchgate.netnih.gov
The development of whole-cell biosensors for 3-HP has been a significant advancement. researchgate.net These biosensors typically consist of a transcriptional regulator that responds to 3-HP, a promoter that is controlled by this regulator, and a reporter gene. google.comresearchgate.net This setup allows for the creation of synthetic cellular communication platforms where a producing cell's output (3-HP secretion) can be detected by a receiving cell equipped with the biosensor circuit. nih.gov This approach has been used to screen for genes that enhance the secretion and production of 3-HP. nih.gov
Genetically Encoded Inducible Systems
Genetically encoded inducible systems are crucial components of biosensors and dynamic regulatory circuits. For 3-HP, several inducible systems have been identified and characterized, primarily from bacteria capable of degrading 3-HP. nih.govzendy.io These systems typically involve a LysR-type transcriptional regulator (LTTR) that, in the presence of 3-HP, activates the transcription of genes from a specific promoter. zendy.iogoogle.comresearchgate.net
In Pseudomonas denitrificans, the transcription of genes involved in 3-HP degradation (hpdH, mmsA, hbdH-4) was found to be upregulated by 3-HP through the action of a LysR protein. researchgate.net Similarly, researchers have characterized 3-HP-inducible promoters and their corresponding LTTRs from Pseudomonas putida KT2440. nih.gov The PpHpdR/PhpdH system from P. putida was shown to be highly inducible by 3-HP, with a 23.3-fold induction in E. coli and a remarkable 516.6-fold induction in Cupriavidus necator. nih.gov Such inducible systems are invaluable for controlling gene expression in response to the intracellular concentration of 3-HP, enabling dynamic regulation of metabolic pathways to balance growth and production. zendy.ioresearchgate.net These systems can be incorporated into expression cassettes to control the synthesis of enzymes in the 3-HP production pathway. google.comgoogle.com
Table 2: Characterized 3-HP Inducible Systems
| System Components | Source Organism | Host Organism(s) | Fold Induction | Reference |
| PpMmsR/PmmsA | Pseudomonas putida KT2440 | E. coli | 12.3 | nih.gov |
| PpMmsR/PmmsA | Pseudomonas putida KT2440 | Cupriavidus necator | 51.5 | nih.gov |
| PpHpdR/PhpdH | Pseudomonas putida KT2440 | E. coli | 23.3 | nih.gov |
| PpHpdR/PhpdH | Pseudomonas putida KT2440 | Cupriavidus necator | 516.6 | nih.gov |
| MmsR/PmmsA | Pseudomonas denitrificans | P. denitrificans | ~100 | researchgate.net |
Fluorescence Reporter Protein Systems
Fluorescence reporter proteins, such as the green fluorescent protein (GFP), are widely used as output signals for biosensors due to the ease and sensitivity of their detection. nih.govnih.govualberta.ca In the context of 3-HP production, these reporters are typically placed under the control of a 3-HP-inducible promoter. researchgate.net When the intracellular concentration of 3-HP increases, the transcriptional regulator is activated, leading to the expression of the fluorescent protein and a corresponding increase in the fluorescence signal. researchgate.net
A whole-cell biosensor for 3-HP was developed using the MmsR transcriptional regulator and the PmmsA promoter from P. denitrificans to control the expression of a gfp reporter gene. researchgate.net By enhancing the expression of the MmsR regulator and mutating the promoter region, the dynamic range of the biosensor was expanded to cover 3-HP concentrations from 0.01 to 100 mM with a signal change of approximately 100-fold. researchgate.net This system was functional in E. coli and P. putida as well. researchgate.net Such fluorescence-based systems are powerful for high-throughput screening of mutant libraries to identify strains with improved 3-HP production, as higher producers will exhibit stronger fluorescence. nih.gov The versatility of fluorescent proteins allows for real-time monitoring of bioprocesses and optimization of production conditions. nih.govmdpi.com
Advanced Bioprocess Development and Fermentation Strategies
Fermentation Condition Optimization for High Yield and Productivity
Optimizing fermentation conditions is crucial for maximizing the yield and productivity of 3-hydroxypropionic acid sodium salt. Key parameters that are often fine-tuned include nutrient composition, temperature, pH, and aeration.
Nutrient and Media Optimization: The composition of the fermentation medium plays a pivotal role. For instance, in studies involving E. coli, the addition of biotin (B1667282) and NaHCO3 has been shown to improve the function of acetyl-CoA carboxylase, a key enzyme in the malonyl-CoA pathway for 3-HP production. mdpi.com Supplementation of the medium with specific nutrients can channel metabolic flux towards the desired product.
Temperature and Induction Optimization: Temperature control is critical for optimal enzyme activity and cell growth. In one study, the highest concentration of 3-HP was achieved with an induction at 25°C. nih.gov The concentration of inducers, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), also requires careful optimization. For example, a concentration of 0.02 mM IPTG was found to be optimal for 3-HP production in a particular engineered E. coli strain. mdpi.com
Aeration and Dissolved Oxygen: The level of dissolved oxygen (DO) is a critical factor, particularly for microbial strains where aeration affects key metabolic pathways. For example, in Klebsiella pneumoniae, high titers of 3-HP were achieved under microaerophilic conditions with a constant DO of 5%. nih.gov In contrast, under fully aerobic conditions, the operon responsible for glycerol (B35011) conversion can be repressed, halting production. mdpi.com The balance of dissolved oxygen is key to managing the trade-off between the synthesis of necessary cofactors like vitamin B12 and the regeneration of NAD+. nih.gov
A summary of optimized fermentation parameters from a study on engineered E. coli is presented below:
| Parameter | Optimized Value | Reference |
| Induction Temperature | 25°C | nih.gov |
| IPTG Concentration | 0.25 mM | nih.gov |
| Biotin Supplementation | Yes | nih.gov |
| NaHCO3 Supplementation | Yes | nih.gov |
Bioreactor Scale Cultivations and Fed-Batch Strategies
Scaling up the production of this compound from shake flasks to large-scale bioreactors is essential for industrial application. Fed-batch fermentation is a widely adopted strategy to achieve high cell densities and, consequently, high product titers. mdpi.com
Fed-Batch Fermentation: This technique involves the controlled feeding of a concentrated nutrient solution to the bioreactor, which helps in avoiding substrate inhibition and maintaining optimal conditions for an extended period. mdpi.com For instance, in a fed-batch process for producing poly(3-hydroxydecanoate) in E. coli, stepwise increases in the feeding of decanoic acid led to a significant increase in product yield. nih.gov Similarly, fed-batch fermentation of engineered E. coli for 3-HP production resulted in a concentration of 10.08 g/L in 36 hours. nih.gov Another study achieved a 3-HP concentration of 42.8 g/L using a fed-batch strategy. nih.gov
High-Density Cultivation: The goal of fed-batch strategies is often to achieve high-density cultivation, which can lead to higher volumetric productivity. nih.gov However, challenges such as the accumulation of inhibitory byproducts and the management of osmotic stress need to be addressed. nih.gov The feeding strategy itself is a critical variable. For example, a continuous or intermittent feeding strategy during the late growth phase can significantly impact the final product concentration. nih.gov
Below is a table summarizing results from various fed-batch fermentation studies for 3-HP production:
| Microorganism | Substrate(s) | 3-HP Titer (g/L) | Productivity (g/L·h) | Reference |
| Engineered E. coli | Glucose | 10.08 | 0.28 | nih.gov |
| Engineered E. coli | Glucose | 42.8 | 0.6 | nih.gov |
| Engineered E. coli | Glycerol, Glucose | 56.4 | N/A | mdpi.com |
| Engineered K. pneumoniae | Glycerol | 83.8 | 1.16 | mdpi.com |
| Engineered H. bluephagenesis | 1,3-propanediol (B51772), Glucose | 60 | N/A | nih.gov |
Cell Immobilization Techniques for Enhanced Bioconversion
Cell immobilization offers several advantages over suspension cultures, including higher cell densities, easier product separation, and enhanced stability of the biocatalyst. nih.gov These techniques are particularly beneficial for improving the efficiency of bioconversion processes.
Resting Cell Systems
Resting cell systems utilize non-growing but metabolically active cells to carry out the desired biotransformation. researchgate.net This approach decouples product formation from cell growth, allowing for optimization of the conversion process itself. Cells are typically cultivated to a high density and then transferred to a production medium that lacks essential nutrients for growth, such as nitrogen or phosphorus. researchgate.net
For the production of 3-HP, resting cells of Limosilactobacillus reuteri have been shown to be effective. nih.gov The bioconversion of glycerol to 3-hydroxypropionaldehyde (3-HPA), a precursor to 3-HP, is a two-step process involving cell proliferation followed by the conversion using resting cells. mdpi.com Optimizing parameters such as cell density and conversion time is crucial for maximizing the productivity of resting cell systems. mdpi.com For instance, one study found that a bioconversion time of 1.0 hour led to the highest production of 3-HPA. mdpi.com
Immobilized Cell Reusability and Stability
In the context of 3-HP production, immobilized recombinant Escherichia coli cells have demonstrated remarkable stability, retaining their activity for 30 batches and producing a total of 184.7 g/L of 3-HP with a high volumetric productivity. mdpi.com The choice of immobilization matrix and cross-linker is critical. For example, a mixture of activated polyethyleneimine and modified polyvinyl alcohol has been shown to enhance biocatalytic activity and mechanical stability for immobilized L. reuteri cells. mdpi.com
The table below highlights the reusability of immobilized cells in different bioconversion processes:
| Enzyme/Cell | Immobilization Support | Number of Cycles | Remaining Activity | Reference |
| Cellulase | Not specified | 11 | 80.27% | researchgate.net |
| Whole Cells | Not specified | 5 | ~95% | researchgate.net |
| Recombinant E. coli for 3-HP | Not specified | 30 | High activity retained | mdpi.com |
Continuous Process Development
Continuous fermentation processes offer the potential for steady-state operation, leading to consistent product quality and high productivity. nih.gov In a continuous process, fresh medium is continuously added to the bioreactor while the fermented broth is simultaneously removed. This mode of operation can be particularly advantageous when using immobilized cells in a packed-bed bioreactor system. nih.gov
Research into continuous production of 1,3-propanediol, a related compound, using immobilized Klebsiella pneumoniae has shown that this method is more resistant to shorter hydraulic retention times, leading to higher productivities compared to suspended culture systems. nih.gov The development of continuous processes for this compound production is an active area of research, with the aim of further improving the economic feasibility of large-scale manufacturing. nih.gov
Impact of pH on Fermentation Performance and Product Recovery
The pH of the fermentation broth is a critical parameter that influences enzyme activity, cell growth, and the final product form. For the production of organic acids like 3-HP, maintaining the pH within an optimal range is essential to prevent product inhibition and ensure cell viability.
pH and Fermentation Performance: The optimal pH for fermentation can vary depending on the microorganism. For instance, Halomonas bluephagenesis, a halophile, can grow in a pH range of 5.0–11.0, with an optimum between 8.5 and 9.0. nih.gov Fermenting under alkaline conditions is beneficial as the organic acid is produced in its salt form, which is generally less toxic to the cells than the undissociated acid. nih.gov In contrast, some yeasts are highly acid-tolerant, which could simplify the downstream recovery process by producing the free acid directly. nih.gov For many bacteria, a neutral pH of around 7.0 is often optimal for 3-HP production. mdpi.com
Downstream Processing and Purification Methodologies
Challenges in 3-Hydroxypropionic Acid Separation from Fermentation Broth
The recovery of 3-hydroxypropionic acid from fermentation broths presents significant challenges primarily due to the compound's hydrophilic nature and the complex composition of the broth. nii.ac.jp The broth is a dilute aqueous solution containing not only 3-HP but also a variety of impurities such as salts, proteins, residual sugars, lipids, and cell biomass. researchgate.net These components can interfere with the separation process, leading to lower yields and purity.
A major difficulty arises from the presence of other organic acids, such as lactic acid, which have similar chemical structures to 3-HP. nih.gov This similarity makes selective separation difficult, as many extraction methods may not distinguish effectively between these acids, leading to competition for the extractant. researchgate.netnih.gov For instance, studies have shown a significant drop in extraction yield when moving from a model solution to a real fermentation broth, highlighting the competitive effects of these other compounds. researchgate.net Furthermore, the high salt concentration in some fermentation systems, particularly those using extremophilic organisms like Halomonas bluephagenesis, can increase the cost and complexity of separation as the product accumulates as a salt rather than the free acid. nih.gov The buildup of by-products and the complex matrix of the fermentation broth can necessitate more robust and costly downstream purification processes. nih.gov
Extraction Techniques
To overcome the challenges of separation, various extraction techniques have been explored to selectively remove 3-HP from the aqueous fermentation medium.
Reactive extraction is a prominent method for recovering carboxylic acids from dilute aqueous streams. researchgate.net This technique involves contacting the aqueous phase containing 3-HP with an organic phase composed of an extractant dissolved in a suitable solvent. researchgate.net The extractant, typically a long-chain amine, reacts with the carboxylic acid to form a hydrophobic complex (ion pair) that is soluble in the organic phase. researchgate.netannualreviews.org
For 3-HP, extractants such as tri-n-octylamine (TOA) and Aliquat 336, often diluted in solvents like n-decanol or 1-octanol (B28484), have proven effective. researchgate.netresearchgate.net Research indicates that the primary mechanism involves the formation of an ion pair with the dissociated form of 3-HP. researchgate.net The composition of the organic phase significantly impacts extraction performance. For example, TOA diluted in 1-octanol has been shown to provide high extractability for 3-HP. nii.ac.jpresearchgate.net Some studies have explored the use of mixed extractants, which can lead to a synergistic effect, enhancing extraction efficiency over a broader range of conditions. researchgate.net However, applying this technique in-situ with fermentation can be challenging due to the potential toxicity of the organic solvents to the microorganisms. researchgate.net
| Extractant System | Aqueous Medium | pH | Extraction Yield (Y%) | Selectivity (α3HP) | Source |
|---|---|---|---|---|---|
| TOA & Aliquat 336 in n-decanol | Model Broth | 3.2 | 89% | 35.9 | researchgate.net |
| TOA & Aliquat 336 in n-decanol | Real Broth | 3.2 | 62% | 15.7 | researchgate.net |
Aqueous two-phase systems (ATPS) offer a benign alternative to conventional organic-water solvent extraction. wikipedia.org These systems are formed by mixing two water-soluble components, such as two polymers (e.g., polyethylene (B3416737) glycol (PEG) and dextran) or a polymer and a salt (e.g., PEG and sodium carbonate), which separate into two immiscible aqueous phases. wikipedia.orgua.pt ATPS provides a gentle environment for biomolecules and can reduce or eliminate the use of volatile organic compounds. wikipedia.orgnih.gov
For 3-HP extraction, ATPS composed of alcohols and salts have been investigated. nii.ac.jpresearchgate.net The partitioning of 3-HP between the two aqueous phases is influenced by factors like the type of alcohol and salt used. researchgate.net Research has shown that an ATPS composed of t-butanol and sodium sulfate (B86663) can achieve the highest extractability and distribution ratio for 3-HP. nii.ac.jpresearchgate.net The versatility and mild operating conditions of ATPS make them a promising method for the primary recovery of 3-HP from crude cell extracts. nih.gov
The addition of salts, known as "salting-out," can be used to enhance extraction efficiency. chromatographyonline.com Salting-out reduces the solubility of solutes in the aqueous phase by increasing the solution's ionic strength, thereby promoting the transfer of the target molecule into a less polar organic phase or a different aqueous phase in ATPS. chromatographyonline.com The effectiveness of different salts generally follows the Hofmeister series. acs.org
In the context of 3-HP extraction, the impact of salting-out appears to be system-dependent. In reactive extraction systems using TOA in 1-octanol, the addition of salt was found to have little effect on the extractability of 3-HP. nii.ac.jpresearchgate.net However, in ATPS, the choice of salt is a fundamental component of the system's design. For instance, an ATPS made of t-butanol and sodium sulfate was identified as highly effective for 3-HP extraction, demonstrating the critical role of the salt in creating the phase separation and driving the partitioning of the acid. nii.ac.jpresearchgate.net
Advanced Purification Strategies
Following initial extraction, further purification steps are necessary to achieve the high purity required for many of 3-HP's applications, particularly its use in polymerization.
Flash evaporation is an effective method for purifying 3-HP from an aqueous solution, such as a fermentation broth, to a high degree of purity. google.comgoogle.com The process involves heating the 3-HP solution under a specific pressure and then introducing it into a chamber with a lower pressure. google.com This sudden pressure drop causes the rapid vaporization of volatile components, including water and 3-HP itself, leaving non-volatile impurities behind. google.com
A key advantage of this technique is that it can vaporize 3-HP at an elevated temperature without causing significant conversion to its common impurity, acrylic acid. google.comgoogle.com The process can be effectively controlled by managing the temperature and pressure differentials. The pH of the initial aqueous solution is also an important parameter; maintaining a pH between 4.5 and 7.5 helps to minimize the need for acid-resistant equipment. google.com This method can be integrated with other downstream processes for the production of various chemicals and consumer products. google.comgoogle.com
| Parameter | Condition/Range | Purpose | Source |
|---|---|---|---|
| pH of Aqueous Solution | ~4.5 to 7.5 | Avoids need for acid-resistant equipment. | google.com |
| Process | Heating a solution at a first pressure, then exposing it to a second, lower pressure. | Causes rapid vaporization of 3-HP and other volatile components. | google.com |
| Outcome | High purity 3-HP | Separates 3-HP from non-volatile components without significant degradation to acrylic acid. | google.comgoogle.com |
Strategies for Purity Optimization from Salt Forms
The conversion of 3-hydroxypropionic acid sodium salt to the free acid form is a pivotal step in its purification. This is primarily because the acid form exhibits greater solubility in organic solvents, facilitating its separation from the aqueous fermentation broth. Key strategies to achieve high purity from the salt form include acidification followed by solvent extraction and advanced membrane-based techniques like bipolar membrane electrodialysis.
Acidification of the fermentation broth is a common preliminary step to convert the sodium 3-hydroxypropionate (B73278) to 3-hydroxypropionic acid. This pH adjustment significantly enhances the efficacy of subsequent solvent extraction steps. The choice of solvent is crucial, with research indicating that alcohols are particularly effective. For instance, washing a salt cake of 3-HP with butanol has been shown to recover over 90% of the 3-HP in a single step. With an appropriate solvent, it is possible to achieve recovery rates of 99% or even higher.
Counter-current extraction has demonstrated superior performance over cross-current methods in achieving high purity. In a comparative study using ethyl acetate (B1210297) as the extractant, a six-stage counter-current extraction process achieved a 3-HP purity of 99.01%, whereas a six-stage cross-current process only reached 88.37% purity under similar conditions.
Interactive Table 1: Comparison of Extraction Methods for 3-HP Purification
Bipolar membrane electrodialysis (BMED) represents a more advanced, solvent-free approach to convert the salt of 3-HP into its free acid form. This technology utilizes an applied electric potential to drive ions across ion-exchange membranes. Bipolar membranes are unique in their ability to split water into H+ and OH- ions, which then combine with the carboxylate and sodium ions, respectively, to produce the free acid and a base. Studies on similar organic acids, such as malic acid, have demonstrated the potential of BMED, achieving high conversion ratios, current efficiencies, and relatively low energy consumption under optimized conditions.
Interactive Table 2: Performance of Bipolar Membrane Electrodialysis for Organic Acid Production (Malic Acid as a Proxy for 3-HP)
In Situ Product Recovery Systems
In situ product recovery (ISPR) systems are designed to continuously remove 3-HP from the fermentation broth as it is produced. This approach offers significant advantages, most notably the alleviation of product inhibition, which can otherwise limit the productivity and final titer of the fermentation process. Reactive extraction is a prominent ISPR strategy for 3-HP.
Reactive extraction involves the use of an extractant in an organic solvent to react with the 3-HP, forming a complex that is soluble in the organic phase. This allows for the selective removal of 3-HP from the aqueous fermentation medium. A commonly studied system for 3-HP is the use of the extractant tri-n-octylamine (TOA) in a decanol (B1663958) solvent. Research has shown that a mixture of 10% v/v TOA and 10% v/v Aliquat 336 in n-decanol can achieve a high distribution coefficient (KD) of 13.0 for 3-HP at a pH of 3. researchgate.net
To prevent direct contact between the potentially toxic organic solvent and the microorganisms in the fermenter, reactive extraction is often coupled with a membrane contactor. A hollow-fiber membrane contactor (HFMC) provides a large surface area for mass transfer, allowing the 3-HP to move from the aqueous phase to the organic phase without the two phases dispersing. Studies have demonstrated that with an HFMC-assisted reactive extraction system, approximately 100% of the 3-HP can be extracted from a solution within 180 minutes. researchgate.net
The benefits of ISPR have been demonstrated in the production of other organic acids. For example, in the fermentative production of muconic acid, integrating reactive extraction increased microbial growth by 44% and the product titer by 18%. ugent.beresearchgate.net While direct data for 3-HP is still emerging, these findings highlight the potential of ISPR to significantly enhance production efficiency. For instance, a fed-batch culture of Pichia pastoris for 3-HP production without ISPR achieved a final concentration of 24.75 g/L. nih.gov The implementation of an effective ISPR system could potentially boost this titer by mitigating product inhibition.
Interactive Table 3: Performance of In Situ Product Recovery (ISPR) in Organic Acid Fermentation
Applications and Derivatives in Advanced Materials and Biotechnology
As a Platform Chemical for Industrial Derivatives
3-Hydroxypropionic acid (3-HP) is recognized as a key bio-based platform chemical with significant potential for commercial applications. acs.org Its two reactive functional groups—a hydroxyl and a carboxyl group—make it a versatile precursor for a wide array of commercially important chemicals. mdpi.comnih.gov The U.S. Department of Energy has identified 3-HP as one of the top twelve platform chemicals derivable from biomass. acs.orgnih.gov Its derivatives are used in the production of polymers, adhesives, coatings, plastics, and other materials. mdpi.comresearchgate.net The ability to produce 3-HP through microbial fermentation from renewable resources like sugars and glycerol (B35011) positions it as a sustainable alternative to petroleum-based feedstocks. mdpi.comcabbi.bionih.gov This shift towards bio-based production aims to reduce reliance on fossil fuels and mitigate environmental impacts associated with conventional chemical synthesis. cabbi.bioresearchgate.net
The conversion of 3-HP into valuable derivatives such as acrylic acid, 1,3-propanediol (B51772), malonic acid, and acrylamide (B121943) is a central focus of current biorefinery research. acs.orgnih.govbme.hu Engineering microbial pathways and optimizing chemical catalysis are key strategies being employed to enhance the efficiency and economic viability of these conversion processes. acs.orgnih.gov
Acrylic Acid and Acrylates
Acrylic acid is one of the most significant derivatives of 3-HP, representing a large market opportunity with a global consumption of approximately 6.2 million metric tons in 2020. acs.org Traditionally, acrylic acid is produced through the gas-phase catalytic oxidation of propylene (B89431) derived from fossil fuels, a process that involves the toxic and explosive intermediate, acrolein. acs.org The bio-based route, involving the catalytic dehydration of 3-HP, offers a safer and more sustainable alternative with high reported yields of 80–99%. acs.orgillinois.edu
Research has focused on designing and evaluating biorefineries that produce acrylic acid from lignocellulosic biomass via the fermentation of sugars to 3-HP. cabbi.bioresearchwithrutgers.com Techno-economic analysis (TEA) and life cycle assessment (LCA) have been used to gauge the financial viability and environmental impact of this process. cabbi.bioenergy.gov While current bio-based production may have a higher minimum product selling price (MPSP) compared to conventional methods, advancements in fermentation yield and titer are expected to make it highly competitive. cabbi.bioresearchwithrutgers.com For instance, improvements in fermentation performance could lower the MPSP from a baseline of $1.83·kg⁻¹ to a more competitive range of 1.52·kg⁻¹. acs.org
The conversion process involves vaporizing an aqueous 3-HP solution and passing the vapor over a catalyst in a fixed-bed reactor to facilitate dehydration. google.com This method can be applied directly to concentrated fermentation broth, streamlining the production pipeline from renewable feedstock to final product. google.com
1,3-Propanediol (1,3-PDO)
1,3-Propanediol (1,3-PDO) is a valuable diol used in the manufacturing of polymers like polytrimethylene terephthalate (B1205515) (PTT), as well as polyethers and polyurethanes. nih.govunt.edu 3-HP serves as a key intermediate in engineered non-natural pathways for the production of 1,3-PDO in microorganisms like Escherichia coli. nih.gov This biological route avoids the need for expensive cofactors such as vitamin B12, which are often required in other microbial production methods. nih.gov
One strategy involves establishing a synthetic pathway that converts acetyl-CoA to 1,3-PDO via a malonyl-CoA-dependent 3-HP module. nih.gov By screening and introducing key enzymes, researchers have successfully engineered strains capable of producing significant titers of 1,3-PDO. For example, an engineered E. coli strain produced 2.93 g/L of 1,3-PDO in shake flask cultivation and up to 7.98 g/L in fed-batch fermentation. nih.gov
Another approach is the co-production of 3-HP and 1,3-PDO from glycerol using modular coculture engineering. acs.org This method utilizes Lactobacillus reuteri and a recombinant E. coli strain to overcome the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA). acs.orgnih.gov By optimizing the process through sequential feeding of glycerol and fresh cells, researchers achieved high titers of 125.93 g/L for 3-HP and 88.46 g/L for 1,3-PDO. acs.org
Acrylamide
Acrylamide is another important chemical derivative of 3-HP used in the synthesis of polyacrylamide, which has applications as a flocculant in water treatment, in mineral processing, and in the paper industry. acs.orggoogle.com The conversion of 3-HP to acrylamide can be achieved through a multi-step chemical process. google.com
A described pathway involves the initial esterification of 3-HP to form a 3-HP ester. google.com This ester intermediate can then be processed through a trans-amidation reaction using ammonia (B1221849) to produce 3-HP amide. The subsequent dehydration of the 3-HP amide yields acrylamide. google.com This process highlights the flexibility of 3-HP as a platform chemical, allowing for the production of various functional monomers through distinct chemical transformations. google.com Biological production of 3-HP from fermentation broths provides a renewable starting point for this synthesis route. nih.govgoogle.com
Malonic Acid
Malonic acid is a dicarboxylic acid used as a building block in the synthesis of specialty chemicals, including pharmaceuticals, flavors, and fragrances. acs.orggoogle.com 3-HP can be converted to malonic acid through catalytic oxidation. google.com This process involves reacting 3-HP or its salts in an aqueous phase with oxygen in the presence of a noble metal catalyst, such as palladium or platinum on a support. google.com This method has been shown to produce malonic acid in high yields. google.com
In addition to chemical synthesis, metabolic engineering approaches have been developed to produce malonic acid from 3-HP in microorganisms. acs.org E. coli has been engineered to produce malonic acid via the β-alanine pathway, where 3-HP is an intermediate. acs.org By introducing and optimizing the expression of specific enzymes, such as MSA dehydrogenase, the metabolic flux can be directed from the intermediate malonic semialdehyde (MSA) towards malonic acid instead of 3-HP. acs.org One engineered strain was able to produce 0.195 g/L of malonic acid, demonstrating the feasibility of a biological production route. acs.org
Propiolactone and Acrylonitrile (B1666552)
β-Propiolactone and acrylonitrile are further examples of valuable chemicals that can be derived from 3-HP. acs.orgnih.govresearchgate.net β-Propiolactone is a chemical intermediate, and its ring-opening polymerization is a method to produce poly(3-hydroxypropionic acid). researchgate.net
Acrylonitrile is a high-volume commodity chemical essential for producing acrylic fibers, plastics like acrylonitrile butadiene styrene (B11656) (ABS), and is the primary monomer for carbon fiber production. nrel.gov The conventional industrial process for acrylonitrile is energy-intensive and involves toxic materials like hydrogen cyanide. nrel.gov A novel, high-yield catalytic method has been developed to produce renewable acrylonitrile from bio-based 3-HP. This process involves the nitrilation of 3-HP and has achieved yields as high as 98%. nrel.gov This hybrid biological-catalytic route offers a more sustainable and potentially cost-effective alternative to the petrochemical-based process, which could help stabilize acrylonitrile prices and expand the market for carbon fiber applications. nrel.gov
Other Derivatives (e.g., Methyl Acrylate (B77674), Ethyl 3-Hydroxypropionate)
The versatility of 3-HP extends to the synthesis of various esters, such as methyl acrylate and ethyl 3-hydroxypropionate (B73278). acs.orgresearchgate.net These compounds are valuable intermediates and monomers. For example, methyl acrylate is used in the production of polymers and resins.
The synthesis of these derivatives often begins with the esterification of 3-HP. For instance, 3-hydroxypropionic acid esters can be produced by the transesterification of poly-3-hydroxypropionate with an alcohol in the presence of a suitable catalyst. google.com These 3-HP esters, such as ethyl 3-hydroxypropionate, are valuable intermediates themselves. acs.org Furthermore, they can be dehydrated to yield the corresponding acrylic esters, like methyl acrylate. google.com This pathway provides a route from bio-based 3-HP to a range of acrylates used widely in the polymer industry. google.comgoogle.com
Polymer Precursor and Bioplastics
3-Hydroxypropionic acid is a valuable monomer for producing a range of biodegradable polymers. researchgate.net The use of its sodium salt provides a stable starting material for these polymerization processes. These bioplastics are part of a growing class of materials designed to reduce the environmental impact associated with conventional, petroleum-based plastics. asm.org
Poly(3-hydroxypropionic acid) (P[3-HP]) Synthesis and Properties
Poly(3-hydroxypropionic acid), often abbreviated as P(3HP), is a biodegradable polyester (B1180765) with promising properties for various applications. wikipedia.org It is a member of the polyhydroxyalkanoate (PHA) family and is recognized for its biocompatibility and biodegradability. researchgate.netfrontiersin.org
A notable method for synthesizing high molecular weight P(3HP) is through the ring-opening polymerization (ROP) of macrocyclic esters derived from 3-HP. researchgate.netlsu.eduacs.org This technique offers excellent control over the polymer's molecular weight. researchgate.netlsu.edu The process involves the cyclization of 3-hydroxypropionic acid to form macrocyclic esters, which are then polymerized, often using a catalyst, to yield the final polymer. researchgate.netgoogle.com This approach can be more effective than direct condensation of 3-HP, which can be difficult to control. google.com The ROP of these macrocyclic esters has been successfully performed in both solution and solvent-free (melt) conditions. researchgate.netlsu.edu
P(3HP) is known for its biocompatibility and biodegradability, making it a strong candidate for medical and pharmaceutical applications. researchgate.netfrontiersin.orgnih.gov As a member of the PHA family, it is non-toxic and breaks down into harmless byproducts. nih.govasm.org The degradation of P(3HP) in the environment or within a biological system occurs through the hydrolysis of its ester bonds, ultimately yielding CO2 and water. asm.org This biodegradability is a key advantage over traditional plastics. nih.gov
P(3HP) is a thermoplastic polyester with notable mechanical properties, including high tensile strength and flexibility. frontiersin.org It is a semi-crystalline polymer with a reported glass transition temperature of approximately -20°C and a melting temperature around 77-79°C. frontiersin.orgnih.gov These properties make it more flexible and less brittle than other common bioplastics like poly(3-hydroxybutyrate) (P(3HB)). nih.gov
Table 1: Thermal and Mechanical Properties of P(3HP)
| Property | Value | Source |
|---|---|---|
| Glass Transition Temperature (Tg) | -20°C | frontiersin.orgnih.gov |
| Melting Temperature (Tm) | ~77-79°C | frontiersin.orgnih.gov |
| Fusion Enthalpy | 64 J/g | frontiersin.orgnih.gov |
Copolymer Synthesis (e.g., Poly(3-hydroxybutyrate-co-3-hydroxypropionate))
To enhance and tailor the physical properties of bioplastics, 3-hydroxypropionic acid is often used to create copolymers. nih.gov A prominent example is poly(3-hydroxybutyrate-co-3-hydroxypropionate) or P(3HB-co-3HP). mdpi.comnih.gov The incorporation of 3HP monomers into the P(3HB) polymer chain disrupts the crystallinity of P(3HB), which is known for being stiff and brittle. nih.govnih.govasm.org This results in a copolymer that is more flexible and has improved mechanical properties. nih.govnih.gov The ratio of 3HB to 3HP can be controlled during synthesis to fine-tune the copolymer's characteristics for specific applications, ranging from packaging to medical devices. nih.govnih.gov
Agricultural Applications
The biodegradability of polymers derived from 3-hydroxypropionic acid, such as P(3HP) and its copolymers, makes them suitable for various agricultural uses. nih.govasm.org These bioplastics can be used to create materials that offer environmental benefits in farming practices. For instance, they can be used in the production of biodegradable mulch films that help conserve soil moisture and control weeds, eliminating the need for removal and disposal after the growing season. redalyc.org Another key application is in the formulation of controlled-release systems for fertilizers and other agrochemicals. redalyc.orgmdpi.com Encapsulating these substances in a biodegradable polymer matrix allows for their gradual release into the soil, which can improve nutrient uptake by plants and reduce environmental pollution from runoff. redalyc.org
Phosphate (B84403) Solubilization
Recent scientific investigations have identified 3-hydroxypropionic acid as a key organic acid involved in the biological process of phosphate solubilization. This process is critical for converting insoluble forms of phosphorus in the soil into a bioavailable form that plants can absorb.
Research on the root exudates of Arabidopsis thaliana has demonstrated that 3-hydroxypropionic acid is secreted by the plant's roots, particularly under conditions of phosphate deficiency. nih.govnih.govplos.orgplos.org Studies have confirmed its ability to solubilize calcium phosphate, a common form of insoluble phosphorus in soils. nih.govplos.orgplos.org In laboratory experiments using a calcium-phosphate-based medium (NBRIP), 3-hydroxypropionic acid at a concentration of 100 mM was shown to create a clear halo, indicating the release of free phosphate. nih.govplos.orgplos.org
The mechanism of phosphate solubilization by low-molecular-weight organic acids like 3-hydroxypropionic acid is generally attributed to two main actions:
Acidification: The release of protons from the organic acid lowers the pH in the immediate vicinity (the rhizosphere), which can dissolve mineral phosphates. researchgate.netdocsdrive.com
Chelation: The carboxyl and hydroxyl groups of the acid can chelate metal cations (such as Ca²⁺, Fe³⁺, and Al³⁺) that are bound to phosphate, thereby releasing the phosphate ions into the soil solution. researchgate.netacs.org
The discovery of 3-hydroxypropionic acid's role in phosphate solubilization highlights a potential strategy for plants to enhance phosphorus uptake, a crucial nutrient for growth and development. nih.govplos.orgplos.org It has been suggested that plants may release compounds like 3-hydroxypropionic acid to prevent the rapid degradation of other phosphate-solubilizing compounds by soil microbes, especially during growth stages with high phosphorus demand. nih.govplos.org
Nematode Population Management
3-Hydroxypropionic acid has been identified as a potent and selective nematicidal agent, particularly against plant-parasitic nematodes. Bioactivity-guided fractionation of extracts from endophytic fungi, such as Phomopsis phaseoli and Melanconium betulinum, has led to the isolation of this compound as the active principle responsible for nematicidal effects. consensus.app
Detailed studies have demonstrated its efficacy against the root-knot nematode Meloidogyne incognita, a significant agricultural pest. consensus.app The lethal dose 50 (LD50) for M. incognita was determined to be in the range of 12.5-15 µg/ml. consensus.app Notably, the activity of 3-hydroxypropionic acid was found to be highly selective. Its nematicidal effect against the saprophytic nematode Caenorhabditis elegans was five times lower, indicating a targeted action against plant-parasitic species. consensus.app In contrast, related compounds such as propionic acid and both D- and L-lactic acids showed no activity against either nematode species, underscoring the specific structural requirements for the observed nematicidal activity. consensus.app
This discovery marks the first report of 3-hydroxypropionic acid being produced by fungi and possessing nematicidal properties. consensus.app
Table 1: Nematicidal Activity of 3-Hydroxypropionic Acid
| Target Organism | Activity Metric | Value |
| Meloidogyne incognita (Plant-parasitic nematode) | LD50 | 12.5-15 µg/ml |
| Caenorhabditis elegans (Saprophytic nematode) | Comparative Activity | 5-fold lower than against M. incognita |
Antimicrobial Activity
Efficacy Against Foodborne Pathogens
3-Hydroxypropionic acid exhibits significant antimicrobial activity, particularly against common foodborne pathogens. Its effectiveness is notably influenced by the pH of the environment. Research has shown that the antibacterial activity of 3-HP is stronger at a lower pH of 4.8 compared to pH 5.5 and 6.6. researchgate.net
Gram-negative bacteria have been found to be generally more susceptible to 3-hydroxypropionic acid than Gram-positive bacteria. researchgate.net This suggests a potential application in controlling specific types of bacterial contamination in food products. For instance, studies have documented its inhibitory effects against prominent foodborne pathogens.
In addition to its direct antimicrobial action, 3-hydroxypropionic acid can also act synergistically with other antimicrobial compounds. The presence of acrolein has been shown to decrease the minimal inhibitory concentration (MIC) of 3-HP against E. coli, indicating a cooperative antibacterial effect. researchgate.net
Table 2: Antimicrobial Efficacy of 3-Hydroxypropionic Acid
| Pathogen Type | Susceptibility | Key Findings |
| Gram-negative bacteria | Generally more susceptible | Activity is pH-dependent, with greater efficacy at lower pH. |
| Gram-positive bacteria | Generally more resistant | - |
Role in Biorefinery Processes
3-Hydroxypropionic acid is recognized as a key platform chemical in the field of biorefining, offering a sustainable alternative to petroleum-based chemicals. plos.orgtandfonline.com It serves as a versatile building block for the synthesis of a wide array of commercially valuable compounds. docsdrive.comtandfonline.comresearchgate.net The production of 3-HP through microbial fermentation of renewable feedstocks, such as glycerol and glucose, is a cornerstone of its role in the bio-based economy. tandfonline.com
The primary downstream applications of 3-hydroxypropionic acid in biorefinery processes include its conversion into:
Acrylic Acid: This is one of the most significant applications, as acrylic acid is a large-volume commodity chemical used in the production of superabsorbent polymers, adhesives, coatings, and textiles. nih.govdocsdrive.comtandfonline.com The dehydration of 3-HP provides a bio-based route to acrylic acid, moving away from the conventional fossil-fuel-derived propylene oxidation process. nih.gov
1,3-Propanediol: A valuable monomer used in the production of polymers like polytrimethylene terephthalate (PTT), which is used in carpets and textiles. docsdrive.comtandfonline.comresearchgate.net
Acrylamide: Used in various applications, including the synthesis of polyacrylamide, which is employed in water treatment, paper manufacturing, and ore processing. docsdrive.comresearchgate.net
Biodegradable Polymers: 3-Hydroxypropionic acid can be polymerized to form poly(3-hydroxypropionate) (P3HP), a biodegradable and biocompatible polyester. plos.org This positions 3-HP as a monomer for the production of bioplastics, offering a sustainable alternative to conventional plastics.
The development of metabolically engineered microorganisms has been a focus of research to enhance the yield and productivity of 3-HP from renewable resources, making its role in biorefineries increasingly viable on an industrial scale. tandfonline.comresearchgate.net
Table 3: Key Downstream Products from 3-Hydroxypropionic Acid in Biorefineries
| Downstream Product | Chemical Class | Key Applications |
| Acrylic Acid | Unsaturated Carboxylic Acid | Superabsorbent polymers, adhesives, coatings, textiles |
| 1,3-Propanediol | Diol | Polymer synthesis (e.g., PTT for carpets, textiles) |
| Acrylamide | Amide | Polyacrylamide synthesis (water treatment, paper industry) |
| Poly(3-hydroxypropionate) | Polyester | Biodegradable plastics |
Analytical Methodologies in 3 Hydroxypropionic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the analysis of 3-hydroxypropionic acid and its derivatives. It provides detailed structural information and allows for quantitative measurements.
Carbon-13 NMR for Purity Validation
Carbon-13 (¹³C) NMR spectroscopy is a valuable tool for confirming the identity and assessing the purity of 3-hydroxypropionic acid sodium salt. By analyzing the chemical shifts of the carbon atoms within the molecule, researchers can verify its structural integrity and detect the presence of carbon-containing impurities. Each unique carbon atom in the this compound molecule will produce a distinct signal in the ¹³C NMR spectrum, and the positions of these signals are characteristic of the compound. Any additional peaks would indicate the presence of other carbon-containing substances.
Proton NMR for Metabolite Quantification
Proton (¹H) NMR spectroscopy is frequently utilized for the quantitative analysis of metabolites, including 3-hydroxypropionic acid, in biological samples and reaction mixtures. nih.govnih.gov This non-destructive technique allows for the determination of the absolute concentration of various metabolites simultaneously. nih.gov In studies of metabolic disorders like propionic acidemia, ¹H-NMR of urine samples can reveal elevated levels of 3-hydroxypropionic acid, along with other marker metabolites. nih.gov The intensity of the NMR signal corresponding to specific protons in the 3-HPA molecule is directly proportional to its concentration, enabling accurate quantification. nih.gov
A typical ¹H NMR spectrum of 3-hydroxypropionic acid displays characteristic signals corresponding to the protons at different positions in the molecule. chemicalbook.comhmdb.ca
Use of Deuterated Standards
To achieve absolute quantification in NMR spectroscopy, an internal or external standard of a known concentration is required. nih.gov Deuterated compounds are often employed as internal standards because they have similar chemical properties to the analyte but can be distinguished in the NMR spectrum. For aqueous samples, 3-(trimethylsilyl)-[2,2,3,3-²H₄]-propionic acid sodium salt (TSP) is a commonly used internal standard. researchgate.net This deuterated variant of a similar propionic acid derivative provides a reference signal for both chemical shift calibration and concentration measurement, ensuring the accuracy of the quantification of 3-hydroxypropionic acid. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of 3-hydroxypropionic acid in various matrices. nih.govresearchgate.net In a typical HPLC analysis, a standard of 3-hydroxypropionic acid is first run to determine its retention time—the time it takes for the compound to travel through the chromatography column. researchgate.net This retention time then serves as a benchmark for identifying 3-HPA in complex samples, such as the supernatant from bacterial cultures engineered to produce the acid. researchgate.net For instance, research on the biotransformation of glycerol (B35011) by Lactobacillus reuteri has utilized HPLC to monitor the synthesis of 3-HP. nih.gov The purity of this compound can also be assessed using HPLC, with some commercial standards specifying a purity of greater than 95%. lgcstandards.com
Table 1: HPLC Analysis of 3-Hydroxypropionic Acid
| Parameter | Description | Source |
|---|---|---|
| Retention Time (3-HP Standard) | 1.2 minutes | researchgate.net |
| Application | Monitoring 3-HP synthesis in biotransformation | nih.gov |
| Purity Assessment | >95% for commercial standards | lgcstandards.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering a highly sensitive and specific method for the analysis of 3-hydroxypropionic acid. nih.govsemanticscholar.org This technique is particularly valuable for the simultaneous determination of multiple biomarkers in complex biological samples, such as dried blood spots for newborn screening of metabolic disorders. nih.gov
In LC-MS analysis, 3-hydroxypropionic acid is first separated from other components in the sample by the LC system. The eluting compounds are then ionized and their mass-to-charge ratio is measured by the mass spectrometer. This allows for the unambiguous identification and quantification of 3-HPA, even at very low concentrations. nih.gov To enhance the sensitivity and specificity of the analysis, derivatization of the organic acids, including 3-HPA, is sometimes performed prior to LC-MS analysis. semanticscholar.org Furthermore, the use of deuterated internal standards helps to ensure the accuracy of quantification. nih.gov
Table 2: LC-MS Analysis of 3-Hydroxypropionic Acid
| Parameter | Description | Source |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Application | Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid, and methylcitric acid in dried blood spots. | nih.gov |
| Retention Time | 2.4 minutes | nih.gov |
| Derivatization | Can be used to improve ionization efficiency. | semanticscholar.org |
| Internal Standards | Deuterated standards are used for accurate quantification. | nih.gov |
Titration for Purity Determination
Titration is a classic analytical chemistry method that can be employed for determining the purity of acidic or basic compounds. In the context of this compound, a type of titration, such as an acid-base titration, could theoretically be used. The general principle involves reacting a solution of the compound with a standard solution of a known concentration (the titrant) until the reaction reaches a defined endpoint, often indicated by a color change of an indicator or a change in pH. sigmaaldrich.com
For an acidic substance, a standard solution of a strong base would be used as the titrant. By measuring the volume of the titrant required to neutralize the acid, the amount of the acidic substance in the sample can be calculated, thus providing a measure of its purity. While modern instrumental methods are often preferred for their higher sensitivity and specificity, titration remains a fundamental and cost-effective technique for purity assessment in certain applications. sigmaaldrich.com
Metabolic Roles and Biomarker Research
Role in Human Metabolism
3-Hydroxypropionic acid (3-HPA) is a carboxylic organic acid that functions as an intermediate in the catabolism of branched-chain amino acids (isoleucine, valine, threonine, and methionine) and propionic acid derived from the gut. rupahealth.comhmdb.ca Its metabolic pathway originates from propionyl-CoA. rupahealth.comhmdb.ca Under normal physiological conditions, the enzyme propionyl-CoA carboxylase, which is dependent on biotin (B1667282), metabolizes propionyl-CoA to methylmalonyl-CoA. healthmatters.iohealthmatters.io This is subsequently converted to succinyl-CoA and enters the Krebs cycle. healthmatters.ionih.gov
However, if there is a defect in propionyl-CoA carboxylase or a deficiency in its cofactor, biotin, propionyl-CoA is shunted into an alternative pathway, leading to the formation of 3-HPA. healthmatters.iohealthmatters.io The accumulation of propionyl-CoA can disrupt the ratio of esterified CoA to free CoA in the mitochondria, potentially leading to mitochondrial toxicity. rupahealth.comhmdb.ca The body attempts to detoxify by converting propionyl-CoA to propionyl-carnitine, which can be transported out of the mitochondria. rupahealth.comhmdb.ca When present at high concentrations, 3-HPA can act as an acidogen, a compound that induces acidosis, and a metabotoxin, an endogenous metabolite that can cause adverse health effects at chronically elevated levels. hmdb.cahealthmatters.io
Biomarker for Metabolic Disorders
Elevated levels of 3-hydroxypropionic acid are a key indicator of certain inborn errors of metabolism. hmdb.cahealthmatters.io Its presence in urine and blood is utilized in newborn screening and for the diagnosis of specific metabolic disorders. nih.govnih.gov
Methylmalonic acidemia (MMA) is a group of inherited metabolic disorders that hinder the body's ability to properly process certain proteins and fats. wikipedia.org This leads to an accumulation of methylmalonic acid in bodily fluids and tissues. wikipedia.org While the primary biochemical hallmark of MMA is elevated methylmalonic acid, increased levels of 3-hydroxypropionic acid are also frequently observed. hmdb.cahealthmatters.iomdpi.com
The accumulation of metabolites such as propionyl-CoA upstream of the metabolic block in MMA leads to their conversion into secondary metabolites, including 3-HPA. nih.gov Therefore, the detection of elevated 3-HPA, in conjunction with high levels of methylmalonic acid and methylcitric acid, is a diagnostic indicator for MMA. nih.govmdpi.comnih.gov In some forms of MMA, particularly those related to cobalamin (vitamin B12) metabolism disorders, urinary 3-HPA may be elevated. hmdb.canih.gov
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous measurement of 3-hydroxypropionic acid, methylmalonic acid, and methylcitric acid in dried blood spots, serving as a second-tier test in newborn screening to improve the specificity of detecting these disorders. nih.govrevvity.com
Propionic acidemia (PA) is a rare, inherited metabolic disorder caused by a deficiency of the enzyme propionyl-CoA carboxylase (PCC). rupahealth.comwikipedia.org This enzymatic defect directly leads to the accumulation of propionyl-CoA and its metabolites, making elevated 3-hydroxypropionic acid a primary and diagnostic biomarker for this condition. rupahealth.comhealthmatters.ionih.gov
In individuals with PA, the buildup of propionyl-CoA results in its conversion to alternative metabolites, including 3-HPA and methylcitrate. nih.govwikipedia.org The analysis of urinary organic acids typically reveals significantly elevated levels of 3-hydroxypropionate (B73278), methylcitrate, and other compounds like tiglylglycine and propionylglycine. nih.govwikipedia.org Newborn screening programs often use the measurement of propionylcarnitine (B99956) (C3) as an initial marker, but elevated 3-HPA is a more specific indicator used for diagnostic confirmation. nih.govnih.gov
While elevated 3-HPA is a consistent finding, its direct correlation with the clinical status of patients with PA can be variable, which has led to discussions about its suitability as a sole biomarker for monitoring treatment effectiveness. nih.gov Nevertheless, it remains a crucial component in the diagnostic panel for propionic acidemia. nih.govnih.gov
Table 1: Key Biomarkers in Methylmalonic and Propionic Acidemia
| Disorder | Primary Defect | Key Biomarkers |
| Methylmalonic Acidemia (MMA) | Deficiency of methylmalonyl-CoA mutase or defects in cobalamin metabolism | Methylmalonic acid, 3-Hydroxypropionic acid, Methylcitric acid hmdb.canih.govmdpi.comnih.gov |
| Propionic Acidemia (PA) | Deficiency of propionyl-CoA carboxylase | 3-Hydroxypropionic acid, Methylcitric acid, Propionylcarnitine (C3) nih.govnih.govwikipedia.org |
Current Challenges and Future Research Directions
Addressing Byproduct Formation
In engineered Escherichia coli, a common byproduct is 1,3-propanediol (B51772) (1,3-PDO). nih.gov To mitigate this, researchers have targeted genes responsible for byproduct synthesis. For instance, the deletion of the yqhD gene, which is involved in 1,3-PDO biosynthesis, has been shown to drastically reduce 1,3-PDO yield and increase the yield of 3-HP. nih.gov Similarly, in Klebsiella pneumoniae, lactate (B86563) and acetate (B1210297) are major byproducts. frontiersin.org Deleting the ldhA gene, which encodes lactate dehydrogenase, can eliminate lactate formation. frontiersin.org Likewise, inactivating the pta gene can reduce acetate production. frontiersin.org
Metabolic simulations using genome-scale models are powerful tools for identifying gene knockout candidates to minimize byproduct formation. nih.gov For example, a double knockout of tpiA and zwf in E. coli was identified through simulation and experimentally validated to increase the carbon-molar yield of 3-HP. nih.gov
Table 1: Strategies to Address Byproduct Formation
| Byproduct | Microorganism | Mitigation Strategy | Key Genes Targeted | Reference |
|---|---|---|---|---|
| 1,3-Propanediol (1,3-PDO) | Escherichia coli | Gene knockout | yqhD | nih.gov |
| Lactate | Klebsiella pneumoniae | Gene knockout | ldhA, ldh1, ldh2 | frontiersin.org |
| Acetate | Klebsiella pneumoniae | Gene inactivation | pta | frontiersin.org |
| Multiple Byproducts | Escherichia coli | Gene knockout based on metabolic simulation | tpiA, zwf | nih.gov |
Improving Yield, Titer, and Productivity for Commercial Viability
Achieving high yield, titer, and productivity is paramount for the economic feasibility of industrial 3-HP production. mdpi.comresearchgate.net Significant progress has been made in optimizing these metrics through various strategies, including metabolic engineering and process optimization.
In E. coli, fed-batch fermentation strategies have led to substantial improvements. One study reported a 3-HP concentration of 42.8 g/L, with a yield of 0.4 mol/mol and a productivity of 0.6 g/(L·h). nih.gov Another achieved an even higher titer of 83.8 g/L with a yield of 52 g/g after 72 hours of cultivation by optimizing parameters like aeration, pH, and inducer concentration. mdpi.com The co-feeding of glucose with glycerol (B35011) has also been shown to enhance 3-HP production by increasing the activity of key enzymes. mdpi.com
The development of acid-tolerant strains is another crucial avenue for improving production metrics. acs.org Fermentation at a low pH can reduce the costs associated with downstream processing. acs.org Research has shown that improving yield is often more impactful on cost reduction than improving titer, especially at higher titer values. acs.org
Overcoming Metabolic and Regulatory Bottlenecks in Engineered Strains
Engineered microbial strains often face metabolic and regulatory bottlenecks that limit 3-HP production. These can include insufficient precursor supply, cofactor imbalances, and transcriptional repression of pathway genes.
One key bottleneck is the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA). frontiersin.org To address this, researchers have focused on balancing the activities of the enzymes that produce and consume 3-HPA. frontiersin.org This can be achieved by using promoters of different strengths to control gene expression or by engineering more efficient enzymes. mdpi.com
Cofactor availability, particularly NAD(P)H, is another critical factor. nih.gov Strategies to enhance cofactor regeneration, such as modulating hybrid pathways that integrate different glycolytic routes, have been employed to improve 3-HP production. nih.gov Furthermore, overcoming the natural regulatory mechanisms of the host organism is essential. For example, in E. coli, the native glycerol metabolism can be modulated to direct more carbon flux towards 3-HP biosynthesis. nih.gov
Alleviating Product Inhibition
High concentrations of 3-HP can be toxic to microbial cells, inhibiting growth and, consequently, production. mdpi.com This product inhibition is a significant hurdle to achieving high titers.
One approach to overcome this is to identify and engineer more tolerant host strains. Studies have screened various acid-tolerant E. coli strains and identified those with a higher degree of growth in the presence of significant concentrations of 3-HP. mdpi.com For instance, some engineered strains have shown tolerance to up to 25 g/L of 3-HP. mdpi.com
Another strategy involves the use of immobilized whole-cell catalysts. Immobilization can enhance the substrate tolerance of the cells and improve their stability and reusability, allowing for production at higher product concentrations. researchgate.net
Integration of Fermentation and Downstream Processing
One of the main challenges in downstream processing is the presence of salts and other impurities in the fermentation broth, which can cause issues like precipitation during evaporation and rectification. nih.gov Minimizing the salt input during fermentation by, for example, using ammonia (B1221849) for pH control instead of sodium hydroxide, can significantly improve the efficiency of subsequent purification steps. nih.gov
Various techniques are being explored for 3-HP recovery, including microfiltration, ultrafiltration, and nanofiltration. mdpi.com The development of integrated hybrid systems that combine different separation technologies is a promising approach to achieve high purity 3-HP. mdpi.com
Development of Novel Enzymes and Pathways
The discovery and engineering of novel enzymes and the construction of new biosynthetic pathways are key to improving the efficiency of 3-HP production. mdpi.com Researchers are continuously searching for enzymes with higher activity, stability, and substrate specificity.
For example, novel aldehyde dehydrogenases with high activity towards 3-HPA have been identified and expressed in host organisms to prevent the accumulation of this toxic intermediate. nih.gov The creation of synthetic pathways, such as the malonyl-CoA pathway in E. coli, has opened up new avenues for producing 3-HP from various carbon sources, including glucose. nih.govmdpi.com
Furthermore, the development of enzymes that can function under industrial process conditions, such as high temperatures and extreme pH, is an active area of research. The use of nitrile-hydrolyzing enzymes to directly produce 3-HP from 3-hydroxypropionitrile (B137533) is an example of a novel enzymatic method being explored. researchgate.net
Continuous Process Optimization for Industrial Scale
Transitioning from lab-scale batch fermentation to continuous industrial-scale production presents its own set of challenges. Continuous manufacturing offers several advantages over batch processing, including reduced production time, lower energy consumption, and greater reliability. quartic.ai
Optimizing a continuous process requires careful design of the process units, as well as the development of robust monitoring and control systems. quartic.ai This includes optimizing factors such as nutrient feed rates, pH, temperature, and aeration to maintain a stable and productive culture over long periods.
Advanced process control strategies, such as Model Predictive Control (MPC), can be used to track setpoints and optimize performance. quartic.ai Furthermore, machine learning algorithms can be leveraged to further optimize the process for economic factors by analyzing data collected during production. quartic.ai The goal is to create an autonomous and continuous manufacturing process that is both efficient and cost-effective.
Exploration of Novel Feedstocks and Substrates
A primary challenge in the industrial-scale production of 3-HP is the cost and availability of feedstocks. researchgate.net While glucose and glycerol are the most extensively studied renewable resources for 3-HP biosynthesis, research is expanding to include a wider range of alternative substrates to improve cost-effectiveness and sustainability. mdpi.comresearchgate.netnih.gov
Lignocellulosic Biomass: Lignocellulosic biomass, a non-food-based and abundant renewable resource, is a highly promising feedstock for sustainable 3-HP production. acs.orgenergy.gov Research has focused on designing and evaluating biorefineries that convert sugars derived from lignocellulose, such as glucose and xylose, into 3-HP through fermentation. acs.orgnih.gov Techno-economic and life cycle analyses of such processes aim to optimize financial viability and minimize environmental impact. acs.orgenergy.gov
Fatty Acids: Fatty acids are being investigated as an alternative biomass for 3-HP production. nih.gov They offer the potential for high-efficiency conversion to acetyl-CoA, a key precursor in some 3-HP biosynthetic pathways. nih.govresearchgate.net Research has demonstrated the potential for high yields of 3-HP from fatty acids, including those derived from inexpensive sources like gutter oil. nih.gov
Other Carbon Sources: The exploration of less common carbon sources is also underway. Ethanol and acetic acid have been successfully used to produce 3-HP in metabolically engineered Escherichia coli. nih.gov Additionally, the potential to synthesize 3-HP from CO2 and syngas-derived acetic acid is being explored, offering a pathway to utilize waste gases. nih.gov
The following table summarizes various feedstocks being explored for 3-HP production and the corresponding microbial chassis used.
| Feedstock | Microbial Chassis | Key Research Findings |
| Lignocellulosic Biomass (Glucose, Xylose) | Corynebacterium glutamicum | Potential for economically competitive and environmentally sustainable acrylic acid production via 3-HP. acs.orgenergy.gov |
| Fatty Acids | Escherichia coli | Achieved a high yield of 1.56 g/g and a concentration of 52 g/L from fatty acids. nih.gov |
| Ethanol | Escherichia coli | Efficient biosynthesis of 3-HP demonstrated. nih.gov |
| Acetic Acid (from CO2 and syngas) | Escherichia coli | A novel pathway for 3-HP production from waste-derived acetic acid. nih.gov |
| Glycerol | Klebsiella pneumoniae, Escherichia coli | High titers of 3-HP have been achieved, with ongoing research to optimize pathways and fermentation conditions. mdpi.comfrontiersin.orgnih.gov |
| Glucose | Saccharomyces cerevisiae | A novel oxaloacetate pathway has been established for 3-HP biosynthesis. rsc.org |
Sustainability and Green Chemistry Aspects
The shift towards bio-based production of chemicals like 3-HP is driven by the need for more sustainable and environmentally friendly processes. rsc.orggychbjb.commdpi.com Green chemistry principles are central to the ongoing research and development in this field.
Renewable Feedstocks: The use of renewable feedstocks such as lignocellulosic biomass, glycerol (a byproduct of biodiesel production), and even waste streams like fatty acids and CO2 is a cornerstone of the green chemistry approach to 3-HP synthesis. acs.orgresearchgate.netresearchgate.netnih.gov This reduces reliance on fossil fuels and contributes to a circular economy.
Biocatalysis: Microbial fermentation and enzymatic conversion are key green technologies for 3-HP production. researchgate.net These processes typically occur under milder reaction conditions (lower temperature and pressure) compared to traditional chemical synthesis, leading to energy savings and reduced hazardous waste. researchgate.netresearchgate.net The development of robust and efficient microbial cell factories and enzymes is a major research focus. mdpi.comnih.gov
Atom Economy: Research into novel biosynthetic pathways aims to improve the atom economy of 3-HP production, maximizing the conversion of substrate carbon into the final product and minimizing the formation of byproducts. nih.gov For example, the theoretical yield of 3-HP from fatty acids is significantly higher than from other feedstocks, highlighting the potential for improved atom economy. nih.gov
The table below outlines key green chemistry principles and their application in the production of 3-HP.
| Green Chemistry Principle | Application in 3-HP Production |
| Use of Renewable Feedstocks | Utilization of lignocellulosic biomass, glycerol, fatty acids, and CO2. acs.orgresearchgate.netresearchgate.netnih.gov |
| Catalysis | Employment of microbial fermentation and enzymatic conversion to replace harsh chemical methods. researchgate.netresearchgate.net |
| Design for Energy Efficiency | Biocatalytic processes operate at milder conditions, reducing energy consumption. researchgate.net |
| Waste Prevention | Metabolic engineering aims to minimize byproduct formation and improve yield. mdpi.com |
| Safer Solvents and Auxiliaries | Aqueous-based fermentation media are used, avoiding hazardous organic solvents. |
Q & A
Q. What are the established methods for synthesizing 3-hydroxypropionic acid sodium salt, and how can purity be optimized?
The synthesis of this compound (CAS 6487-38-3) typically involves neutralizing 3-hydroxypropionic acid with sodium hydroxide. A documented route achieves 74% yield via catalytic reduction of sodium 3-bromopropionate under controlled conditions, as described in a 2009 study . To optimize purity, researchers should employ techniques like recrystallization from ethanol-water mixtures and validate purity using titration (≥98%) and analytical methods such as ¹³C NMR, which confirms structural integrity .
Q. How can the pH-dependent behavior of this compound be characterized experimentally?
The sodium salt, derived from a weak acid (pKa ~4.5), forms a basic solution in water. Researchers can classify its pH behavior using litmus tests and universal indicator strips, following protocols for salt analysis . For precise measurements, use a calibrated pH meter with a 0.1 M aqueous solution. The salt’s basicity arises from the hydrolysis of the conjugate base (3-hydroxypropionate), which can be quantified via titration against standardized HCl .
Q. What spectroscopic techniques are suitable for structural validation of this compound?
¹³C NMR is critical for confirming the sodium salt’s structure, particularly the carboxylate (-COO⁻) and hydroxyl (-OH) groups. For deuterated analogs (e.g., 3-(trimethylsilyl)propionic acid-d4 sodium salt), high-resolution NMR and mass spectrometry (exact mass: 172.27 g/mol) are essential to verify isotopic purity and functional groups . FT-IR can further validate O-H and C=O stretching vibrations (~2500–3000 cm⁻¹ and ~1600 cm⁻¹, respectively) .
Advanced Research Questions
Q. How can metabolic engineering strategies enhance microbial production of this compound?
Engineered E. coli and Saccharomyces cerevisiae strains utilize the malonyl-CoA pathway for 3-hydroxypropionic acid (3-HP) biosynthesis. Key enzymes like malonyl-CoA reductase (MCR) must be upregulated, as solo enhancements yield limited gains. Asymptotic modeling reveals a bifurcation point in pyruvate availability: under abundant pyruvate, simultaneous upregulation of MCR and acetyl-CoA carboxylase (ACC) increases 3-HP production by >50% . Kinetic models also suggest redirecting acetyl-CoA from competing pathways (e.g., citric acid cycle) to improve flux .
Q. How can contradictory solubility data for this compound in aqueous systems be resolved?
Discrepancies in solubility reports may arise from variations in temperature, ionic strength, or impurities. Researchers should conduct controlled solubility assays using distilled water at 25°C, with agitation for 24 hours. Filter saturated solutions through 0.22 µm membranes and quantify dissolved salt via gravimetric analysis or HPLC. Cross-validate results with theoretical predictions using software like COSMO-RS, which accounts for solute-solvent interactions .
Q. What methodologies address conflicting efficiency data in biological vs. chemical synthesis routes?
Comparative studies should assess yield, energy input, and byproduct profiles. For biological routes, quantify 3-HP titers in fermentation broths via HPLC and compare with chemical synthesis yields. Life-cycle analysis (LCA) can evaluate environmental impacts, while techno-economic models highlight cost drivers (e.g., enzyme costs in microbial pathways vs. catalyst recycling in chemical routes) .
Q. How does this compound function in phosphate solubilization, and how can this be applied in plant studies?
In the NBRIP (National Botanical Research Institute Phosphate) medium, this compound solubilizes calcium phosphate via chelation, releasing bioavailable orthophosphate. Researchers can quantify solubilization by measuring soluble phosphorus (e.g., molybdenum-blue method) and compare efficacy against other organic acids (e.g., malic acid). This application is critical for studying plant root exudates and nutrient uptake mechanisms .
Q. What analytical approaches resolve discrepancies in metabolic flux data for 3-HP-producing microbial strains?
Employ ¹³C metabolic flux analysis (MFA) with isotopic tracing to map carbon flow in engineered strains. Use software like OpenFLUX to integrate LC-MS/MS data and identify bottlenecks. For instance, flux splits at acetyl-CoA nodes can reveal competition between 3-HP synthesis and fatty acid biosynthesis, guiding targeted gene knockouts .
Methodological Notes
- Safety Protocols : Handle this compound per OSHA guidelines; use PPE to avoid inhalation/contact. Refer to SDS documents for spill management and disposal .
- Data Validation : Cross-reference experimental results with computational tools (e.g., EasySpin for EPR spectra simulation) and databases like MolProbity for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
